Verrucosin
Description
disrupts ion homeostasis in the presence of acridine orange; isolated from Virola oleifera; structure in first source; do not confuse with either this compound A or this compound B
Structure
2D Structure
3D Structure
Propriétés
Formule moléculaire |
C20H24O5 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
4-[(2R,3S,4S,5S)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12-,19-,20+/m0/s1 |
Clé InChI |
GMXMKSFJQLFOSO-HKKFXGGESA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |
SMILES canonique |
CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |
Origine du produit |
United States |
Foundational & Exploratory
The Architecture of Polyketide Biosynthesis: A Technical Guide to Verrucosin and Verrucosidin Assembly
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of two distinct families of polyketides: the verrucosins, produced by the marine actinomycete Verrucosispora sp., and verrucosidin, a neurotoxin synthesized by the fungus Penicillium polonicum. This document details the genetic and enzymatic machinery underpinning their production, offering insights into their complex chemical assembly. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the biosynthetic pathways and experimental workflows to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug discovery.
Biosynthesis of Verrucosin Polyketides
Verrucosins are a family of polyketides, encompassing both linear and macrocyclic structures, that originate from a single biosynthetic gene cluster in Verrucosispora sp. strain TAA-831.[1][2] This discovery is significant as it demonstrates the capacity of a unified enzymatic machinery to produce structurally divergent molecules.[1][2] The this compound family includes the linear verrucosins A and B, and the macrocyclic verrucosins C, D, and E.[1]
The vrs Biosynthetic Gene Cluster: A Hybrid Type I/Type III PKS System
The biosynthetic blueprint for the verrucosins is encoded in the vrs gene cluster.[1] Genomic analysis has revealed that this cluster harbors a hybrid Type I/Type III polyketide synthase (PKS) system.[1][2] This sophisticated enzymatic assembly line is responsible for the synthesis of both the linear and macrocyclic this compound scaffolds. The biosynthesis is initiated by a Type III PKS, which likely synthesizes a 3,5-dihydroxybenzoic acid (DHBA) starter unit. This starter unit is then elaborated by a modular Type I PKS, which iteratively adds methylmalonate and malonate extender units to construct the polyketide backbone. The structural diversity of the verrucosins arises from the differential processing of the polyketide chain by the Type I PKS modules and subsequent tailoring enzymes.
Proposed Biosynthetic Pathway of Verrucosins
The proposed biosynthetic pathway for the verrucosins begins with the formation of the DHBA starter unit by the Type III PKS. This aromatic starter is then loaded onto the Type I PKS assembly line. The modular nature of the Type I PKS dictates the sequence of extender unit incorporation and the reductive processing of the growing polyketide chain. The linear verrucosins are likely released from the PKS after a specific number of extension cycles. The formation of the macrocyclic verrucosins involves further extension and an intramolecular cyclization reaction, a process that is mechanistically similar to the biosynthesis of other ansamycin polyketides like kendomycin.[3][4]
Experimental Protocols
A detailed protocol for the large-scale fermentation of Verrucosispora sp. TAA-831 is crucial for obtaining sufficient quantities of verrucosins for structural and biological studies.
-
Seed Culture Preparation: Inoculate a single colony of Verrucosispora sp. TAA-831 into a 250 mL flask containing 50 mL of A1 medium (10 g/L soluble starch, 4 g/L yeast extract, 2 g/L peptone, in 75% natural seawater). Incubate at 27°C with shaking at 200 rpm for 3-4 days.
-
Large-Scale Fermentation: Use the seed culture to inoculate a 20 L fermenter containing A1 medium. Maintain the fermentation at 27°C with an aeration rate of 0.5 vvm and an agitation speed of 150 rpm for 7-10 days.
-
Extraction: After fermentation, adsorb the whole broth onto an equal volume of Diaion HP-20 resin and stir for 2 hours. Wash the resin with deionized water to remove salts, followed by elution with methanol. Concentrate the methanol extract under reduced pressure to yield the crude extract.
The isolation of individual verrucosins from the crude extract requires a combination of chromatographic techniques.
-
Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a stepwise gradient of hexane, ethyl acetate, and methanol.
-
Purification: Purify the fractions containing verrucosins using repeated cycles of reversed-phase high-performance liquid chromatography (HPLC) with a C18 column and a water/acetonitrile gradient.
-
Structure Elucidation: Determine the planar structures and relative stereochemistry of the purified verrucosins using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY) and High-Resolution Mass Spectrometry (HRMS).[5]
Biosynthesis of Verrucosidin Polyketides
Verrucosidin is a neurotoxic polyketide produced by several species of Penicillium, including P. polonicum.[6][7] It is a methylated α-pyrone polyketide that has been shown to inhibit mitochondrial oxidative phosphorylation.[1]
The ver Biosynthetic Gene Cluster
The genetic instructions for verrucosidin biosynthesis are located in the ver gene cluster.[1][8] The cornerstone of this cluster is the verA gene, which encodes a highly reducing Type I polyketide synthase (HR-PKS).[1][9] The involvement of verA in verrucosidin biosynthesis has been confirmed through gene knockout experiments using CRISPR-Cas9 technology.[1][10] The ver cluster also contains genes encoding putative tailoring enzymes, including methyltransferases, monooxygenases, and a cytochrome P450, which are responsible for the post-PKS modifications that lead to the final verrucosidin structure.[8][9]
Biosynthetic Pathway of Verrucosidin
The biosynthesis of verrucosidin is initiated by the VerA PKS, which catalyzes the iterative condensation of a starter unit (likely acetyl-CoA) with several extender units (malonyl-CoA). The HR-PKS activity of VerA is responsible for the reductive steps that create the highly saturated polyketide backbone. Following its synthesis and release from the PKS, the polyketide intermediate undergoes a series of tailoring reactions, including methylation, oxidation, and cyclization, to form the characteristic α-pyrone and epoxytetrahydrofuran rings of verrucosidin.[9] Recent studies have begun to elucidate the roles of the tailoring enzymes, revealing a unique three-enzyme cascade responsible for the formation of the epoxytetrahydrofuran ring.[9]
Quantitative Data on Verrucosidin Production
The production of verrucosidin by P. polonicum is influenced by environmental factors such as temperature and water activity (aw).
| Medium | Temperature (°C) | Water Activity (aw) | Verrucosidin Production (µg/g) | Reference |
| Malt Extract Agar (MEA) | 20 | 0.99 | +++ | [1] |
| MEA | 25 | 0.99 | ++++ | [1] |
| MEA | 30 | 0.99 | ++ | [1] |
| Meat Peptone Agar (MPA) | 20 | 0.97 | +++ | [1] |
| MPA | 25 | 0.97 | +++ | [1] |
Note: '+' indicates relative production levels, with '++++' being the highest.
Experimental Protocols
This protocol outlines the key steps for the targeted deletion of the verA gene in P. polonicum to confirm its role in verrucosidin biosynthesis.
-
Protoplast Preparation:
-
Grow P. polonicum in potato dextrose broth (PDB) for 2-3 days at 25°C.
-
Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl).
-
Digest the mycelia with a lytic enzyme mixture (e.g., Glucanex) in the osmotic stabilizer for 3-4 hours at 30°C with gentle shaking.
-
Filter the mixture to remove undigested mycelia and collect the protoplasts by centrifugation.
-
Wash the protoplasts with STC buffer (1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂) and resuspend in a known volume of STC buffer.[11][12][13][14]
-
-
Transformation:
-
Mix the protoplast suspension with the Cas9 protein and a guide RNA (gRNA) targeting the verA gene, along with a repair template containing flanking homologous regions of verA.
-
Add PEG solution (e.g., 40% PEG 4000 in STC buffer) and incubate on ice.
-
Plate the transformation mixture onto regeneration medium (e.g., PDA with an osmotic stabilizer) and incubate until transformants appear.
-
-
Screening and Verification:
-
Screen putative knockout mutants by PCR using primers flanking the verA gene to identify transformants with the desired gene deletion.
-
Confirm the absence of verrucosidin production in the knockout mutants by HPLC-MS/MS analysis of culture extracts.
-
-
Cultivation: Grow wild-type and verA knockout strains of P. polonicum on a suitable medium (e.g., MEA) for 7-10 days at 25°C.
-
Extraction: Excise agar plugs from the culture plates, macerate them in ethyl acetate, and sonicate.
-
Analysis: Filter the extract, evaporate the solvent, and redissolve the residue in methanol. Analyze the sample by HPLC-MS/MS to detect and quantify verrucosidin.
Regulation of this compound and Verrucosidin Biosynthesis
The production of secondary metabolites like this compound and verrucosidin is tightly regulated in response to various environmental and developmental cues.
Regulation in Verrucosispora
While specific regulatory mechanisms for the vrs gene cluster in Verrucosispora sp. have not yet been elucidated, the biosynthesis of polyketides in actinomycetes is often controlled by pathway-specific regulatory genes located within the biosynthetic gene cluster. These regulators can be activated by global regulatory networks that respond to nutrient limitation, stress, and quorum sensing signals.
Regulation in Penicillium
In Penicillium species, the regulation of secondary metabolism is a complex process involving multiple tiers of control.[15][16][17] Pathway-specific transcription factors, often encoded within the biosynthetic gene cluster, are required for the expression of the biosynthetic genes.[15] The activity of these specific regulators is, in turn, modulated by global regulators that respond to environmental signals such as carbon and nitrogen availability, pH, and light.[16][18] For instance, the global nitrogen regulator AreA has been shown to influence the production of various secondary metabolites in fungi.[18] The transcription of the verA gene under verrucosidin-producing conditions suggests that its expression is subject to such regulatory control.[1][19]
Conclusion
The biosynthesis of this compound and verrucosidin polyketides showcases the remarkable chemical ingenuity of microorganisms. The elucidation of their biosynthetic pathways, driven by advances in genomics, molecular biology, and analytical chemistry, provides a foundation for future research in several key areas. Understanding the enzymatic mechanisms of the hybrid Type I/Type III PKS system in this compound biosynthesis could inspire novel approaches to combinatorial biosynthesis and the generation of new polyketide structures. For verrucosidin, a deeper understanding of its regulatory network could lead to strategies for controlling its production in food and agricultural settings. This technical guide serves as a repository of current knowledge and a springboard for further investigation into these fascinating natural products and their biosynthetic machinery.
References
- 1. CRISPR-Cas9-Based Discovery of the Verrucosidin Biosynthesis Gene Cluster in Penicillium polonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A type I/type III polyketide synthase hybrid biosynthetic pathway for the structurally unique ansa compound kendomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isolation of Verrucosins A-E from a Marine Verrucosispora sp. Reveals a Unifying Biosynthetic Hypothesis for Linear and Macrocyclic Polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CRISPR-Cas9-Based Discovery of the Verrucosidin Biosynthesis Gene Cluster in Penicillium polonicum [iris.unito.it]
- 8. researchgate.net [researchgate.net]
- 9. A unique three-enzyme cascade mediates efficient regioselective and stereospecific epoxytetrahydrofuran ring formation in deoxyverrucosidin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PEG-Mediated Protoplast Transformation of Penicillium sclerotiorum (scaumcx01): Metabolomic Shifts and Root Colonization Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 14. mdpi.com [mdpi.com]
- 15. Regulation of Secondary Metabolism in the Penicillium Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of Secondary Metabolism in the Penicillium Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Nitrogen regulation of fungal secondary metabolism in fungi [frontiersin.org]
- 19. CRISPR-Cas9-Based Discovery of the Verrucosidin Biosynthesis Gene Cluster in Penicillium polonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
Verrucosin Gene Cluster: Identification and Analysis - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the identification and analysis of verrucosin biosynthetic gene clusters. Verrucosins are a class of polyketide natural products with diverse chemical structures and biological activities, making their biosynthetic pathways a subject of significant interest for drug discovery and synthetic biology. This document details the methodologies for gene cluster identification, functional characterization, and the biosynthetic pathways of two distinct this compound families: the neurotoxic α-pyrone polyketide verrucosidin produced by Penicillium polonicum, and the linear and macrocyclic verrucosins A-E from a marine Verrucosispora sp.
Verrucosidin Biosynthetic Gene Cluster in Penicillium polonicum
Verrucosidin is a mycotoxin known to be a potent inhibitor of mitochondrial oxidative phosphorylation, leading to neurological diseases.[1][2] Its biosynthesis was recently elucidated through the identification and characterization of the ver gene cluster in Penicillium polonicum.
Gene Cluster Identification
The identification of the verrucosidin biosynthetic gene cluster was achieved through a combination of comparative genomics and targeted gene knockout.[1][2][3]
-
Comparative Genomics: The polyketide synthase (PKS) genes responsible for the biosynthesis of structurally similar α-pyrones, aurovertin (AurA) and citreoviridin (CtvA), were used as queries to search the genome of P. polonicum.[1][2][3] This bioinformatic approach identified 16 putative PKS genes.
-
Transcriptional Analysis: Gene expression analysis under verrucosidin-producing conditions revealed that a single PKS gene, designated verA, was actively transcribed.[1][2][3] The genes flanking verA were annotated with functions consistent with a polyketide biosynthesis pathway, suggesting the presence of a biosynthetic gene cluster.
-
Gene Knockout: To definitively link the putative gene cluster to verrucosidin production, the verA gene was deleted using CRISPR-Cas9 technology.[1][2] The resulting verA deletion mutants were unable to produce verrucosidin, confirming the direct involvement of this gene and its associated cluster in the biosynthesis of the mycotoxin.[1][2]
The ver Gene Cluster
The verrucosidin gene cluster in P. polonicum consists of a core polyketide synthase gene (verA) and neighboring genes predicted to be involved in the modification and regulation of the polyketide backbone.
Table 1: Genes in the Verrucosidin Biosynthetic Gene Cluster of P. polonicum
| Gene | Proposed Function |
| verA | Polyketide Synthase (PKS) |
| verB | Putative tailoring enzyme |
| verC | Putative tailoring enzyme |
| verR | Putative transcriptional regulator |
(Note: The complete and functionally verified list of all genes in the cluster and their specific roles are still under investigation.)
Experimental Protocols
-
DNA Extraction and Genome Sequencing: Genomic DNA from P. polonicum was extracted and sequenced.
-
Bioinformatic Analysis: The genome was mined for PKS genes using BLAST searches with known α-pyrone PKS sequences (e.g., AurA, CtvA) as queries.
-
RNA Extraction and cDNA Synthesis: RNA was extracted from P. polonicum grown under verrucosidin-producing conditions. cDNA was synthesized using reverse transcriptase.
-
Quantitative PCR (qPCR): The expression levels of the identified putative PKS genes were quantified by qPCR to identify the gene actively transcribed during verrucosidin production.
-
Guide RNA (gRNA) Design: gRNAs targeting the verA gene were designed.
-
Cas9-gRNA Ribonucleoprotein (RNP) Complex Assembly: Recombinant Cas9 protein was incubated with the synthesized gRNAs to form RNP complexes in vitro.
-
Protoplast Transformation: Protoplasts of P. polonicum were prepared and transformed with the assembled Cas9-gRNA RNP complexes.
-
Mutant Screening: Transformants were screened by PCR to identify colonies with the desired verA gene deletion.
-
Phenotypic Analysis: The selected deletion mutants were cultivated, and the culture extracts were analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the cessation of verrucosidin production.
Biosynthetic Pathway Visualization
Caption: Workflow for the identification and validation of the verrucosidin gene cluster.
Verrucosins A-E Biosynthetic Gene Cluster in Verrucosispora sp.
A distinct family of polyketides, verrucosins A-E, were isolated from a marine-derived Verrucosispora sp.[4][5][6] These compounds include both linear and macrocyclic structures, and remarkably, are all synthesized from a single hybrid type I/type III polyketide synthase biosynthetic gene cluster, designated vrs.[4][5][6]
Gene Cluster Identification
The discovery of the vrs gene cluster was driven by the structural elucidation of the isolated this compound compounds.[4][5][6]
-
Structural Analysis: The conserved patterns of methylmalonate and malonate incorporation in both the linear (verrucosins A and B) and macrocyclic (verrucosins C-E) compounds suggested a common biosynthetic origin.[4][5][6]
-
Genome Mining: Targeted genome mining of the producing Verrucosispora sp. strain TAA-831 identified a single hybrid type I/type III PKS gene cluster, vrs, as the likely candidate for this compound biosynthesis.[4][5][6]
-
Bioinformatic Prediction: Analysis of the domains within the modular type I PKS of the vrs cluster helped to predict and confirm the stereochemistry of the isolated verrucosins.[4][5][6]
The vrs Gene Cluster
The vrs gene cluster is a hybrid system that uniquely produces both linear and macrocyclic polyketides.
Table 2: Key Components of the vrs Biosynthetic Gene Cluster
| Gene/Domain Component | Type | Proposed Function |
| Type III PKS | PKS | Responsible for the synthesis of the 3,5-dihydroxybenzoic acid (3,5-DHBA) starter unit.[7][8] |
| Modular Type I PKS | PKS | A multi-modular enzyme that iteratively extends the polyketide chain. |
| Reductive Domains (in Type I PKS) | Modifying Enzyme | Control the stereochemistry of the final products. |
| Tailoring Enzymes | - | Further modify the polyketide backbone to generate the final this compound structures. |
Experimental Protocols
-
Large-Scale Fermentation: The Verrucosispora sp. was cultivated in large volumes to produce sufficient quantities of the metabolites.
-
Extraction: The culture broth and mycelium were extracted with organic solvents.
-
Chromatographic Separation: The crude extract was fractionated using various chromatographic techniques, including column chromatography and HPLC, to isolate the pure this compound compounds.
-
Structure Determination: The planar structures and relative stereochemistry of the isolated compounds were determined using a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).[4][5][6]
-
Genome Sequencing: The genome of the producing Verrucosispora sp. was sequenced.
-
BGC Identification: The sequenced genome was analyzed using software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters.[7]
-
Cluster Annotation: The genes within the identified vrs cluster were annotated based on homology to known biosynthetic genes.
-
Domain Analysis: The catalytic domains within the modular Type I PKS were identified and their substrate specificity and stereochemical control were predicted based on conserved sequence motifs.
Biosynthetic Pathway Visualization
Caption: Proposed biosynthetic pathway for verrucosins A-E.
Significance and Future Directions
The elucidation of the this compound and verrucosidin biosynthetic gene clusters opens up several avenues for future research and development.
-
Bioengineering and Analogue Production: With the identified gene clusters, it is now possible to use synthetic biology and combinatorial biosynthesis approaches to generate novel analogues of these compounds with potentially improved therapeutic properties. Heterologous expression of these gene clusters in more amenable host organisms can facilitate higher production yields and easier genetic manipulation.[9][10]
-
Understanding Mycotoxin Production: A deeper understanding of the regulation of the verrucosidin gene cluster could lead to strategies for controlling its production in food and feed, thereby reducing the risk of mycotoxicosis.
-
Discovery of Novel Bioactive Compounds: The methodologies employed in the identification of these clusters, particularly the combination of genomics, transcriptomics, and targeted gene editing, serve as a powerful blueprint for the discovery of new natural products from other microorganisms.
This guide provides a comprehensive technical overview for researchers and professionals in the field of natural product drug discovery. The detailed protocols and biosynthetic insights are intended to facilitate further research into this fascinating class of molecules.
References
- 1. Frontiers | CRISPR-Cas9-Based Discovery of the Verrucosidin Biosynthesis Gene Cluster in Penicillium polonicum [frontiersin.org]
- 2. CRISPR-Cas9-Based Discovery of the Verrucosidin Biosynthesis Gene Cluster in Penicillium polonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of Verrucosins A–E from a Marine Verrucosispora sp. Reveals a Unifying Biosynthetic Hypothesis for Linear and Macrocyclic Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Identification and Heterologous Expression of the Kendomycin B Biosynthetic Gene Cluster from Verrucosispora sp. SCSIO 07399 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Biological Insights into Verrucosin Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Verrucosin compounds, detailing the experimental protocols for their isolation and characterization. It is designed to serve as a valuable resource for researchers and professionals involved in natural product chemistry, spectroscopy, and drug development.
Introduction to this compound Compounds
Verrucosins are a class of polyketide natural products. A notable series, Verrucosins A–E, has been isolated from the marine-derived actinomycete, Verrucosispora sp. (strain TAA-831).[1][2] These compounds are of interest due to their unique chemical structures, which encompass both linear and macrocyclic polyketides.[1][3] Structural elucidation of these molecules has been accomplished through a combination of advanced spectroscopic techniques, computational analysis, and genomic studies.[1][2]
Spectroscopic Data
The structural characterization of this compound compounds relies heavily on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The data presented below is for the representative Verrucosins A, B, and C.
Mass Spectrometry Data
High-resolution electrospray ionization mass spectrometry (HRESIMS) has been pivotal in determining the molecular formulas of the this compound compounds. The data is summarized in the table below.
| Compound | Molecular Formula | Ion | m/z [M-H]⁻ (Observed) | m/z [M-H]⁻ (Calculated) |
| This compound A | C₂₄H₃₉O₆ | [M-H]⁻ | 423.2767 | Not Specified |
| This compound B | C₂₁H₃₃O₆ | [M-H]⁻ | 381.2291 | Not Specified |
| This compound C | C₂₉H₄₁O₇S | [M-H]⁻ | 533.2585 | 533.2574 |
Table 1: High-Resolution Mass Spectrometry Data for Verrucosins A, B, and C.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The planar structures and relative stereochemistry of the this compound compounds were elucidated using a suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HMBC, HSQC, and ROESY.
¹H and ¹³C NMR Data for this compound A (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 211.9 | 2.58 (s) |
| 2 | 50.1 | 2.91 (m) |
| 3 | 11.2 | 1.09 (d, 6.8) |
| 4 | 42.1 | 1.55 (m), 1.35 (m) |
| 5 | 31.5 | 1.81 (m) |
| 6 | 17.5 | 0.85 (d, 6.8) |
| 7 | 45.1 | 1.45 (m) |
| 8 | 19.9 | 0.93 (d, 6.8) |
| 9 | 40.0 | 1.25 (m), 1.15 (m) |
| 10 | 72.8 | 3.81 (m) |
| 11 | 39.1 | 1.65 (m), 1.55 (m) |
| 12 | 70.1 | 3.65 (m) |
| 13 | 46.6 | 1.95 (m) |
| 14 | 75.3 | 4.85 (d, 8.5) |
| 15 | 14.1 | 0.98 (d, 6.8) |
| 1' | 158.8 | - |
| 2' | 102.1 | 6.25 (d, 2.2) |
| 3' | 158.8 | - |
| 4' | 107.5 | 6.18 (t, 2.2) |
| 5' | 158.8 | - |
| 6' | 102.1 | 6.25 (d, 2.2) |
| OH-3'/5' | - | 5.50 (s) |
Table 2: ¹H and ¹³C NMR Data for this compound A.[1]
¹H and ¹³C NMR Data for this compound C (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 2 | 98.7 | - |
| 3 | 40.1 | 2.55 (m) |
| 4 | 30.1 | 1.75 (m), 1.65 (m) |
| 5 | 32.5 | 1.85 (m) |
| 6 | 17.1 | 0.95 (d, 6.8) |
| 7 | 45.5 | 1.55 (m) |
| 8 | 19.8 | 0.98 (d, 6.8) |
| 9 | 40.3 | 1.35 (m), 1.25 (m) |
| 10 | 72.5 | 3.85 (m) |
| 11 | 39.5 | 1.70 (m), 1.60 (m) |
| 12 | 70.5 | 3.70 (m) |
| 13 | 46.8 | 2.00 (m) |
| 14 | 75.1 | 4.90 (d, 8.5) |
| 15 | 14.3 | 1.00 (d, 6.8) |
| 20 | 205.1 | - |
| 21 | 48.9 | 3.10 (m) |
| 22 | 11.5 | 1.15 (d, 6.8) |
| 23 | 11.8 | 1.18 (d, 6.8) |
| 2' | 155.1 | - |
| 3' | 195.5 | - |
| 4' | 115.8 | 6.80 (s) |
| 5' | 160.2 | - |
| 6' | 110.1 | 6.30 (s) |
| OH-2 | - | 6.50 (s) |
| OH-2' | - | 12.50 (s) |
Table 3: ¹H and ¹³C NMR Data for this compound C.[1]
Experimental Protocols
The isolation and structural elucidation of Verrucosins A-E involved a multi-step process, as outlined below.
Isolation and Purification
-
Fermentation: Large-scale cultivation of Verrucosispora sp. (strain TAA-831) was performed in a seawater-based medium.[1]
-
Extraction: The whole culture was subjected to organic extraction to obtain a crude extract containing a diverse range of metabolites.[1]
-
Fractionation: The crude extract was fractionated using silica gel chromatography.[1]
-
Purification: Repetitive semipreparative reversed-phase high-performance liquid chromatography (HPLC) was employed to isolate the individual this compound compounds (A-E).[1][3]
Structure Elucidation
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) was used to determine the molecular formulas of the isolated compounds.[1]
-
NMR Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC, ROESY) NMR analyses were conducted to determine the planar structures and relative stereochemistry of the compounds.[1][3]
-
Computational Analysis: For complex stereochemical assignments, Gauge-Independent Atomic Orbital (GIAO)-DFT NMR calculations and DP4+ probabilistic analyses were utilized to compare experimental NMR data with calculated values for possible diastereomers.[2][4]
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound compounds.
Isolation and structure elucidation workflow for Verrucosins.
Biological Activity and Signaling Pathways
Preliminary biological screening of Verrucosins A and B showed a lack of significant antibiotic activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and Escherichia coli.[1] It is important to distinguish these compounds from a structurally different compound also named "this compound," isolated from Virola oleifera, which has been reported to disrupt ion homeostasis.[5][6]
At present, there is a lack of specific studies detailing the interaction of Verrucosins A-E with cellular signaling pathways. The biological activities of many natural products are often mediated through their effects on key signaling cascades. For instance, other classes of microbial secondary metabolites, such as tetrahydroanthraquinones, have been shown to exert anti-tumor effects by targeting pathways like NF-κB and PI3K/Akt.[7] Similarly, the mycotoxin beauvericin induces apoptosis through pathways involving MAPK, JAK/STAT, and NF-κB.[8]
Further investigation into the biological activities of Verrucosins A-E could explore their effects on such pathways. A general workflow for screening the biological activity and identifying the signaling pathways affected by a novel compound is presented below.
General workflow for bioactivity screening and pathway analysis.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound compounds and the methodologies used for their study. The detailed data and protocols presented herein are intended to facilitate further research and development of these intriguing natural products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C20H24O5 | CID 10736226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Disruption of ion homeostasis by this compound and a related compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Verrucosin: An In-Depth Technical Guide on Biological Activity and Screening
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Verrucosin, a natural product, has been identified as possessing ionophore-like properties, suggesting a potential mechanism of action involving the disruption of cellular ion homeostasis. However, a comprehensive review of publicly available scientific literature reveals a notable absence of broad-spectrum quantitative biological activity screening data for a compound specifically designated as "this compound." This guide synthesizes the available qualitative information, details relevant experimental protocols, and provides visualizations of the underlying biological and experimental processes. While quantitative data for this compound is not available, this document serves as a foundational resource for researchers interested in the this compound class of compounds, highlighting the need for further investigation into their biological activities.
Biological Activity of this compound and its Analogs
Ionophore-like Activity of this compound
Research has indicated that this compound exhibits ionophore-like activity, which was identified through an acridine orange efflux assay.[1] This activity suggests that this compound can disrupt the normal ion gradients across cellular membranes, a mechanism that can lead to various downstream cellular effects and potential therapeutic applications. Unfortunately, specific quantitative data, such as the concentration required for 50% efflux (EC50) or the maximum percentage of efflux, are not available in the reviewed literature.
Antibacterial Activity of Verrucosins A-E
A series of related compounds, verrucosins A, B, C, D, and E, have been isolated and structurally characterized. These compounds were subjected to antibacterial screening using a disk diffusion assay against two clinically relevant bacterial strains:
-
Methicillin-Resistant Staphylococcus aureus (MRSA) (TCH1516)
-
Escherichia coli (LptD4213)
The results of these assays were qualitative, indicating a lack of significant antibiotic properties against these two strains. Specific zones of inhibition were not reported, precluding a quantitative comparison with standard antibiotics.
Cytotoxic Activity of Verrucosamide
While not a direct analog of this compound, verrucosamide, a cytotoxic thiodepsipeptide also isolated from a marine-derived Verrucosispora sp., has undergone cytotoxicity screening. The data from the National Cancer Institute's 60-cell line panel (NCI-60) provides quantitative lethal dose 50 (LD50) values for this related compound.
Table 1: Cytotoxicity of Verrucosamide (NSC-763852)
| Cell Line | Cancer Type | LD50 (µM) |
| MDA-MB-468 | Breast Carcinoma | 1.26 |
| COLO 205 | Colon Adenocarcinoma | 1.4 |
Data sourced from[2]. It is critical to note that verrucosamide is structurally distinct from this compound, and this data is provided for contextual purposes regarding compounds from the same genus.
Experimental Protocols
Acridine Orange Efflux Assay
This assay is designed to assess the ability of a compound to disrupt the proton gradient of acidic intracellular compartments, such as vacuoles or lysosomes, which is indicative of ionophore-like activity.
Principle: Acridine orange is a fluorescent dye that accumulates in acidic organelles and emits red fluorescence. When an ionophore disrupts the proton gradient, the pH of these organelles increases, causing the release of acridine orange into the cytoplasm, where it fluoresces green. This shift in fluorescence can be quantified to measure the extent of ion homeostasis disruption.
Methodology:
-
Cell Culture: Eukaryotic cells (e.g., tumor cell lines) are cultured to a suitable density in appropriate media.
-
Dye Loading: Cells are incubated with acridine orange (typically 1-5 µg/mL) for a period (e.g., 15-30 minutes) to allow for its accumulation in acidic organelles.
-
Washing: Excess dye is removed by washing the cells with a suitable buffer (e.g., phosphate-buffered saline).
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound). A positive control (a known ionophore like nigericin or monensin) and a negative control (vehicle) are included.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader or a flow cytometer. The emission is monitored at two wavelengths, one for red fluorescence (e.g., ~650 nm) and one for green fluorescence (e.g., ~525 nm).
-
Data Analysis: The ratio of green to red fluorescence is calculated. An increase in this ratio indicates the efflux of acridine orange and thus, ionophore activity. The results can be expressed as a percentage of the effect of the positive control.
Antibacterial Disk Diffusion Assay (Kirby-Bauer Method)
This method assesses the susceptibility of bacteria to a substance.
Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a lawn of bacteria. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone is proportional to the susceptibility of the bacteria to the compound.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., to 0.5 McFarland turbidity standard) is prepared in sterile saline or broth.
-
Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Sterile paper disks are impregnated with a known concentration of the test compound (verrucosins A-E). Control disks with a standard antibiotic (e.g., ciprofloxacin) and a solvent control are also prepared. The disks are then placed onto the inoculated agar surface, ensuring firm contact.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Zone Measurement: After incubation, the diameter of the zone of inhibition around each disk is measured in millimeters.
-
Interpretation: The zone diameters are compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound. For novel compounds, the zone diameter provides a qualitative or semi-quantitative measure of antibacterial activity.
References
An In-depth Technical Guide on the Core Mechanism of Action of Verrucosin on Ion Homeostasis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of Verrucosin's mechanism of action, with a specific focus on its effects on ion homeostasis. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Introduction: The Critical Role of Ion Homeostasis
Ion homeostasis is the maintenance of a stable and optimal concentration of ions within a cell and its organelles. This delicate balance is crucial for a multitude of cellular processes, including the maintenance of membrane potential, signal transduction, enzyme activity, and cell volume regulation. The disruption of ion homeostasis can lead to cellular dysfunction and, ultimately, cell death.
Ionophores are lipid-soluble molecules that can bind to ions and transport them across cell membranes, disrupting the natural ion gradients. This ability to interfere with ion homeostasis makes them potent bioactive compounds, with some having applications as antimicrobial and anticancer agents.
This compound and its Impact on Ion Homeostasis
This compound, a furan-containing lignan, has been identified as a compound that disrupts cellular ion homeostasis.[1] The primary evidence for this activity stems from its characterization as having an ionophore-like function.[1] This suggests that this compound can facilitate the movement of ions across biological membranes, leading to a breakdown of the electrochemical gradients that are essential for cell viability.
Experimental Evidence for Ionophore-Like Activity
The key experimental evidence for this compound's effect on ion homeostasis comes from the use of an acridine orange (AO) efflux assay.[1]
The acridine orange efflux assay is a widely used method to detect substances that disrupt proton gradients across membranes, a hallmark of ionophore activity.
Principle of the Assay:
Acridine orange is a fluorescent dye that acts as a weak base. In its protonated form, it accumulates in acidic compartments within cells, such as vacuoles or lysosomes, where it forms aggregates that emit red fluorescence. When a compound disrupts the proton gradient (i.e., increases the pH of the acidic compartment), the protonated AO is converted back to its neutral form, which can then diffuse out of the compartment and the cell. This efflux of AO leads to a decrease in red fluorescence, indicating a disruption of ion homeostasis.
The following is a generalized protocol for performing an acridine orange efflux assay to screen for ionophore-like activity.
Materials:
-
Cell line (e.g., human tumor cell line)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Acridine Orange (AO) stock solution
-
Test compound (this compound)
-
Positive control (e.g., a known ionophore like nigericin or CCCP)
-
Negative control (vehicle, e.g., DMSO)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well microplate at an appropriate density and allow them to adhere overnight.
-
Acridine Orange Loading: Wash the cells with PBS and then incubate them with a solution of acridine orange in culture medium for a sufficient time to allow for AO accumulation in acidic organelles.
-
Washing: Wash the cells with PBS to remove excess extracellular AO.
-
Compound Treatment: Add the test compound (this compound), positive control, and negative control to the respective wells.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for AO aggregates (red fluorescence) over time using a fluorescence microplate reader.
-
Data Analysis: The decrease in fluorescence intensity over time is indicative of AO efflux and, therefore, disruption of the proton gradient. The activity of the test compound is compared to that of the positive and negative controls.
The study by Akiyama et al. (2011) identified this compound as having "disruption activity" in an acridine orange efflux assay. While the paper does not provide specific quantitative data such as IC50 values in a publicly accessible format, the findings are summarized below.
| Compound | Activity in Acridine Orange Efflux Assay | Implied Effect on Ion Homeostasis |
| This compound | Active (induced AO efflux) | Disruptive (ionophore-like activity) |
Table 1: Summary of this compound's activity in the acridine orange efflux assay.[1]
Proposed Mechanism of Action and Signaling Pathway
Based on its demonstrated ionophore-like activity, the proposed mechanism of action for this compound's effect on ion homeostasis involves its ability to insert into cellular membranes and facilitate the transport of ions down their electrochemical gradient. This action dissipates the ion gradients that are actively maintained by cellular pumps and transporters.
The specific ion(s) that this compound transports have not yet been elucidated. However, the disruption of a proton (H+) gradient, as indicated by the AO efflux assay, suggests that this compound may act as a protonophore or facilitate the exchange of protons for other cations (e.g., K+), similar to the action of nigericin.
Caption: Proposed ionophore-like mechanism of this compound.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow of the acridine orange efflux assay used to identify this compound's activity.
Caption: Workflow of the acridine orange efflux assay.
Conclusion and Future Research Directions
The current body of evidence strongly indicates that this compound disrupts ion homeostasis through an ionophore-like mechanism. This has been established through the use of the acridine orange efflux assay. However, to fully understand its mechanism of action and to explore its potential for drug development, further research is imperative.
Key areas for future investigation include:
-
Identification of Transported Ions: Elucidating which specific ions (e.g., H+, K+, Na+, Ca2+) are transported by this compound is a critical next step. This could be achieved using ion-selective electrodes or fluorescent ion indicators.
-
Electrophysiological Studies: Patch-clamp studies on artificial lipid bilayers or cell membranes could determine if this compound forms defined ion channels or acts as a mobile ion carrier. These studies would also quantify the conductance and ion selectivity.
-
Effect on Membrane Potential: Investigating the direct effect of this compound on cellular membrane potential using voltage-sensitive dyes would provide further insight into its ion-transporting properties.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound could identify the key structural motifs responsible for its ionophore activity, potentially leading to the development of more potent and selective compounds.
A deeper understanding of these aspects will be invaluable for the scientific and drug development communities in harnessing the therapeutic potential of this compound and other ionophore-like molecules.
References
Verrucosin Derivatives from Marine Microbes: A Technical Guide for Researchers
Abstract
Marine microorganisms, particularly bacteria of the genus Verrucosispora and fungi of the genus Penicillium, have emerged as a prolific source of structurally diverse and biologically active secondary metabolites. Among these are the verrucosin and verrucosidin derivatives, classes of polyketides that have garnered significant attention for their potent cytotoxic and antimicrobial properties. This technical guide provides an in-depth overview of these compounds, detailing their chemical structures, biological activities, and the experimental methodologies for their isolation, characterization, and bioactivity assessment. Furthermore, it outlines the proposed biosynthetic pathway for verrucosins, offering insights for synthetic biology and bioengineering efforts. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents from marine natural products.
Introduction
The marine environment represents a vast and largely untapped reservoir of microbial diversity, which in turn offers a rich chemical diversity of natural products. These molecules, honed by evolution, often possess unique structural scaffolds and potent biological activities, making them ideal candidates for drug discovery programs. This compound and verrucosidin derivatives are compelling examples of such marine-derived compounds.
Verrucosins, isolated from marine actinomycetes of the genus Verrucosispora, encompass both linear and macrocyclic polyketides.[1] Their biological activities are a subject of ongoing research. In contrast, verrucosidin derivatives, primarily isolated from marine-derived fungi of the genus Penicillium, have demonstrated significant cytotoxic effects against various cancer cell lines, with some analogues showing greater potency than the chemotherapeutic agent cisplatin.[2][3]
This guide synthesizes the current knowledge on this compound and verrucosidin derivatives, with a focus on providing practical information for researchers in the field. It covers the producing organisms, chemical structures, and biological activities, and provides detailed experimental protocols for their study. Additionally, it visualizes key experimental workflows and biosynthetic pathways to facilitate a deeper understanding of these promising natural products.
This compound and Verrucosidin Derivatives: A Chemical and Biological Overview
Producing Microorganisms
This compound derivatives have been predominantly isolated from bacteria belonging to the genus Verrucosispora, a member of the family Micromonosporaceae.[1] These actinomycetes are found in marine sediments and have been a source of other bioactive compounds.[4] Verrucosidin derivatives, on the other hand, are mainly produced by various species of the fungus Penicillium, which are ubiquitous in the marine environment, including in deep-sea cold seeps.[3][5]
Chemical Structures
Verrucosins are polyketides that can be categorized into two main structural types: linear and macrocyclic.[1] Verrucosins A and B are examples of the linear congeners, while verrucosins C, D, and E possess a carbocyclic macrocyclic core.[1]
Verrucosidin derivatives are also polyketides, characterized by a highly substituted bicyclic nucleus.[3] Variations in this core structure, such as the presence or absence of hydroxyl and acetate groups, give rise to the different analogues.
Biological Activities
Verrucosidin derivatives have been the most extensively studied for their biological activities and have shown potent cytotoxic effects. Several derivatives exhibit significant activity against a range of human cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), MCF-7 (breast cancer), MGC-803 (gastric cancer), and A-549 (lung cancer).[2] Notably, some derivatives have displayed IC50 values in the sub-micromolar range, surpassing the efficacy of cisplatin in certain cell lines.[2][3] Some verrucosidin derivatives have also been reported to possess antimicrobial properties.[5] The biological activities of this compound derivatives are still under investigation. Verrucosamide, a thiodepsipeptide also isolated from a marine Verrucosispora sp., has shown moderate and selective cytotoxicity against breast and colon cancer cell lines.[4]
Data Presentation: Quantitative Biological Activity
The following tables summarize the reported cytotoxic and antimicrobial activities of various this compound and verrucosidin derivatives.
Table 1: Cytotoxic Activity of Verrucosidin Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Nordeoxyverrucosidin | MGC-803 | 0.96 | [2][3] |
| Deoxyverrucosidin | MGC-803 | 1.14 | [2][3] |
| Verrucosidin Derivative 35 | HeLa | 1.91 - 3.91 | [2] |
| Verrucosidin Derivative 35 | MDA-MB-231 | 1.91 - 3.91 | [2] |
| Verrucosidin Derivative 35 | MCF-7 | 1.91 - 3.91 | [2] |
| Verrucosidin Derivative 35 | MGC-803 | 1.91 - 3.91 | [2] |
| Verrucosidin Derivative 35 | A-549 | 1.91 - 3.91 | [2] |
| Verrucosamide | MDA-MB-468 (Breast) | 1.26 | [4] |
| Verrucosamide | COLO 205 (Colon) | 1.4 | [4] |
Table 2: Antimicrobial Activity of Verrucosidin Derivatives
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Poloncosidin A | Pseudomonas aeruginosa QDIO-4 | 8.0 | [5] |
| Poloncosidin A | Vibrio alginolyticus QDIO-5 | 8.0 | [5] |
| Poloncosidin A | Vibrio parahaemolyticus QDIO-8 | 4.0 | [5] |
| Poloncosidin C | Escherichia coli EMBLC-1 | 4 - 32 | [5] |
| Poloncosidin C | Klebsiella pneumoniae EMBLC-3 | 4 - 32 | [5] |
| Poloncosidin C | Pseudomonas aeruginosa QDIO-4 | 4 - 32 | [5] |
| Poloncosidin C | Vibrio alginolyticus QDIO-5 | 4 - 32 | [5] |
| Poloncosidin C | Vibrio parahaemolyticus QDIO-8 | 4 - 32 | [5] |
| Poloncosidin E | Escherichia coli EMBLC-1 | 4 - 32 | [5] |
| Poloncosidin E | Klebsiella pneumoniae EMBLC-3 | 4 - 32 | [5] |
| Poloncosidin E | Pseudomonas aeruginosa QDIO-4 | 4 - 32 | [5] |
| Poloncosidin E | Vibrio alginolyticus QDIO-5 | 4 - 32 | [5] |
| Poloncosidin E | Vibrio parahaemolyticus QDIO-8 | 4 - 32 | [5] |
| Known Analogue 7 | Pseudomonas aeruginosa QDIO-4 | 8.0 | [5] |
| Known Analogue 7 | Vibrio parahaemolyticus QDIO-8 | 8.0 | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of this compound and verrucosidin derivatives.
Fermentation and Extraction
-
Microorganism Cultivation:
-
For Verrucosispora sp., large-scale fermentation is typically carried out in a suitable liquid medium (e.g., marine broth) at 28-30°C with shaking for 7-14 days.
-
For Penicillium sp., cultivation can be performed on a solid rice medium or in a liquid potato dextrose broth supplemented with sea salt, at 25-28°C in static culture for 21-30 days.[3]
-
-
Extraction:
-
The fermented culture (both mycelium and broth) is extracted exhaustively with an organic solvent, typically ethyl acetate or a mixture of methanol and dichloromethane.
-
The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Isolation and Purification
A general workflow for the isolation and purification of this compound derivatives is depicted in the diagram below.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning using a series of immiscible solvents (e.g., hexane, ethyl acetate, and methanol) to separate compounds based on their polarity.
-
Column Chromatography: The resulting fractions are further purified by column chromatography.
-
Silica Gel Chromatography: Used for separating compounds based on polarity, with a gradient of solvents like hexane and ethyl acetate.
-
Sephadex LH-20 Chromatography: Employed for size-exclusion chromatography to separate compounds based on their molecular size, often using methanol as the mobile phase.
-
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a gradient of water and acetonitrile or methanol as the mobile phase.
Structure Elucidation
The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: ¹H and ¹³C NMR spectra provide information about the types and number of protons and carbons in the molecule.
-
2D NMR: Correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) experiments are used to establish the connectivity of atoms within the molecule.
-
-
Circular Dichroism (CD) Spectroscopy: Used to determine the absolute configuration of chiral centers in the molecule by comparing experimental CD spectra with those calculated using quantum chemical methods.
Bioactivity Assays
-
Cytotoxicity Assay (MTT Assay):
-
Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the purified compounds for 48-72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours.
-
The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
-
-
Antimicrobial Assay (Broth Microdilution Method):
-
Bacterial or fungal strains are grown in a suitable broth medium.
-
The purified compounds are serially diluted in the broth in 96-well plates.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated at the optimal temperature for the microorganism for 18-24 hours.
-
The minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits visible growth of the microorganism, is determined.
-
Biosynthesis of Verrucosins
Genomic analysis of Verrucosispora sp. has revealed a hybrid type I/type III polyketide synthase (PKS) biosynthetic gene cluster (vrs) responsible for the production of verrucosins.[1] This discovery is significant as it demonstrates that a single gene cluster can produce both linear and macrocyclic polyketides.[1] The proposed biosynthetic pathway is initiated by a type III PKS that synthesizes 3,5-dihydroxybenzoic acid (3,5-DHBA), which serves as the starter unit for the type I PKS machinery.[1] The type I PKS then iteratively adds extender units (malonyl-CoA and methylmalonyl-CoA) to generate the polyketide backbone.[1]
Conclusion and Future Perspectives
This compound and verrucosidin derivatives from marine bacteria and fungi represent a promising class of natural products with significant potential for the development of new anticancer and antimicrobial agents. The potent cytotoxicity of verrucosidin derivatives, in particular, warrants further investigation into their mechanism of action and structure-activity relationships.
Future research in this area should focus on:
-
Discovery of Novel Analogues: Continued exploration of marine microbial diversity is likely to yield new derivatives with improved potency and selectivity.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by these compounds is crucial for their development as therapeutic agents.
-
Biosynthetic Engineering: Understanding the biosynthetic pathways of these molecules opens up opportunities for generating novel analogues through genetic manipulation of the producing organisms.
-
Total Synthesis: The development of efficient total synthesis routes will enable the production of larger quantities of these compounds for preclinical and clinical studies and facilitate the synthesis of designed analogues.
This technical guide provides a solid foundation for researchers entering this exciting field and serves as a valuable resource for the continued exploration and development of this compound and verrucosidin derivatives as next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Verrucosamide, a Cytotoxic 1,4-Thiazepane-Containing Thiodepsipeptide from a Marine-Derived Actinomycete - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: Protocol for Verrucosin Extraction from Verrucosispora Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Verrucosins are a structurally diverse family of polyketide natural products isolated from the marine actinomycete Verrucosispora sp.[1]. This family includes both linear polyketides (Verrucosins A and B) and macrocyclic ansamycins (Verrucosins C, D, and E)[1][2]. The discovery and isolation of these compounds are of significant interest due to their unique chemical structures and the potential for novel biological activities. The biosynthesis of both linear and macrocyclic verrucosins is hypothesized to originate from a single hybrid type I/type III polyketide synthase (PKS) gene cluster, designated vrs[1][3][4]. This protocol details the methodology for the fermentation of Verrucosispora sp. strain TAA-831, followed by the extraction, fractionation, and purification of Verrucosins A-E.
Quantitative Data Summary
The following table summarizes the physicochemical properties of Verrucosins A-E isolated from Verrucosispora sp. strain TAA-831, as determined by high-resolution electrospray ionization mass spectrometry (HRESIMS).
| Compound | Molecular Formula | Observed Mass [M-H]⁻ (m/z) | Class | Citation |
| Verrucosin A | C₂₄H₃₉O₆⁻ | 423.2767 | Linear Polyketide | [1] |
| This compound B | C₂₁H₃₃O₆⁻ | 381.2291 | Linear Polyketide | [1] |
| This compound C | C₂₉H₄₁O₇S⁻ | 533.2585 (Not provided) | Macrocyclic Polyketide | [1] |
| This compound D | C₃₀H₄₃O₇S⁻ | 547.2737 | Macrocyclic Polyketide | [1] |
| This compound E | C₂₉H₃₉O₇S⁻ (Not provided) | Not provided | Macrocyclic Polyketide | [1] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the cultivation of Verrucosispora sp. and the subsequent extraction and purification of verrucosins.
Protocol 1: Large-Scale Fermentation
This protocol describes the cultivation of Verrucosispora sp. strain TAA-831 for the production of verrucosins.
1. Media Preparation (A1 Media):
- For 1 liter of media, combine the following in a suitable vessel:
- Starch: 10.0 g
- Yeast Extract: 4.0 g
- Peptone: 2.0 g
- Natural Seawater: 750 mL
- Deionized Water: 250 mL
- Autoclave the medium for sterilization.
2. Inoculation and Cultivation:
- Initially, cultivate the actinomycete strain TAA-831 in a 1 L scale A1 medium as a seed culture.[1]
- Incubate the seed culture at 27°C with shaking at 190 rpm for 7 days.[1]
- For large-scale fermentation, use 20 mL aliquots from the seed culture to inoculate a series of 1 L cultures (e.g., 45 x 1 L) in A1 media.[1]
- Incubate the large-scale cultures under the same conditions (27°C, 190 rpm) for 7 days.[1]
Protocol 2: Extraction and Fractionation
This protocol covers the extraction of metabolites from the whole culture broth and the initial fractionation of the crude extract.
1. Resin-Based Extraction:
- Following incubation, pool the entire culture (broth and biomass).
- Perform a whole-culture organic extraction using a suitable resin (e.g., Amberlite XAD series or equivalent). This step captures a broad range of metabolites from the culture.[1]
- Elute the adsorbed metabolites from the resin using an organic solvent (e.g., methanol or acetone).
- Evaporate the solvent under reduced pressure to yield a crude extract.
2. Silica Gel Chromatography Fractionation:
- Subject the dried crude extract to silica gel fractionation.[1]
- Apply the extract to a silica gel column.
- Elute the column with a stepwise gradient of solvents with increasing polarity (e.g., starting with 100% hexane, followed by gradients of ethyl acetate/hexane, and finally methanol/dichloromethane) to separate the extract into fractions of varying polarity.
- Collect the fractions and evaporate the solvent.
Protocol 3: Purification and Analysis
This protocol details the final purification of individual this compound compounds and their subsequent analysis.
1. High-Performance Liquid Chromatography (HPLC):
- Perform repetitive semipreparative reversed-phase HPLC to purify the target verrucosins from the silica gel fractions.[1][2]
- Use a suitable C18 column and a gradient elution system (e.g., water and acetonitrile, both potentially modified with a small percentage of formic acid or trifluoroacetic acid).
- Monitor the elution profile using a diode array detector (DAD) or UV detector to identify peaks with unique UV absorbance signatures characteristic of verrucosins.[1]
- Collect the peaks corresponding to individual verrucosins.
2. Structural Analysis:
- Analyze the purified compounds using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm their molecular weights.[1]
- Perform extensive 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy for complete structure elucidation and stereochemical assignment.[1]
Visualizations
References
Application Notes and Protocols for HPLC-MS Methods in Verrucosin Purification and Quantification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification and quantification of verrucosin, a polyketide natural product with potential therapeutic applications. The methodologies outlined below are based on established high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques, crucial for the analysis of complex natural product extracts.
Introduction to this compound and Analytical Challenges
Verrucosins are a class of polyketides produced by marine-derived actinomycetes, notably Verrucosispora sp.[1][2]. These compounds exist as both linear and macrocyclic structures, such as verrucosins A-E[1][2][3][4]. The structural complexity and the presence of multiple congeners in crude extracts necessitate robust analytical methods for their isolation and quantitative assessment. HPLC coupled with MS (HPLC-MS) is a powerful tool for this purpose, offering high-resolution separation and sensitive, specific detection. One identified biological activity of this compound is the disruption of ion homeostasis[5].
Purification of this compound by HPLC
The purification of this compound from a crude extract of a Verrucosispora sp. culture is a critical step for obtaining pure compounds for structural elucidation and bioactivity screening. A multi-step chromatographic approach is typically employed.
Experimental Protocol: Purification
1. Initial Extraction and Fractionation:
-
Large-scale cultivation of Verrucosispora sp. is followed by resin extraction of the whole culture organic extract[1][3].
-
The crude extract is then subjected to silica gel fractionation to yield semi-purified fractions[1][3].
2. Semi-Preparative Reversed-Phase HPLC:
-
The this compound-containing fractions are further purified by repetitive semi-preparative reversed-phase HPLC[1][3].
-
Column: A C18 semi-preparative column is suitable for this purpose.
-
Mobile Phase: A gradient of acetonitrile (ACN) in water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape, is used[3].
-
Detection: UV detection is used to monitor the elution of compounds[1][2]. Fractions corresponding to peaks with UV absorbance signatures characteristic of verrucosins are collected.
-
Post-Purification: The collected fractions are concentrated under vacuum to yield purified this compound congeners.
The following diagram illustrates the general workflow for the purification of this compound.
Caption: A flowchart of the this compound purification process.
Quantification of this compound by HPLC-MS
Accurate quantification of this compound is essential for pharmacokinetic studies, dose-response assessments, and quality control. A validated HPLC-MS/MS method provides the necessary sensitivity and selectivity for this purpose. While a specific method for this compound is not yet published, the following protocol is based on established methods for other microbial natural products and can be adapted.
Experimental Protocol: Quantification
1. Sample Preparation:
-
Matrix Selection: The sample matrix (e.g., plasma, tissue homogenate, fermentation broth) will dictate the specific extraction procedure.
-
Extraction: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate this compound from the matrix and remove interfering substances. For SPE, a C18 cartridge would be a suitable choice.
-
Internal Standard: An appropriate internal standard (IS), structurally similar to this compound, should be added at the beginning of the sample preparation process to correct for extraction losses and matrix effects.
2. HPLC-MS/MS Analysis:
-
Chromatography:
-
Column: A C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended for fast and efficient separation.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common choice for good ionization in positive or negative ion mode.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is typical for this column dimension.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode should be evaluated. Based on published data, negative ion mode is effective for detecting deprotonated molecules of verrucosins like this compound A ([M-H]⁻ at m/z 423.2767) and this compound B ([M-H]⁻ at m/z 381.2291)[1][3].
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
-
MRM Transitions: These need to be empirically determined by infusing a pure standard of the this compound congener of interest into the mass spectrometer.
-
3. Method Validation:
-
The analytical method should be validated according to standard guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.
The logical workflow for developing a this compound quantification method is presented below.
Caption: A diagram showing the steps for quantification method development.
Quantitative Data Summary
As specific quantitative data for a validated this compound assay is not yet available in the literature, the following table provides a template for summarizing such data once obtained.
| Parameter | This compound A | This compound B | Internal Standard |
| Retention Time (min) | e.g., 5.2 | e.g., 4.8 | e.g., 5.0 |
| Precursor Ion (m/z) | 424.28 | 382.23 | To be determined |
| Product Ion (m/z) | To be determined | To be determined | To be determined |
| Linear Range (ng/mL) | e.g., 1-1000 | e.g., 1-1000 | N/A |
| LOD (ng/mL) | e.g., 0.5 | e.g., 0.5 | N/A |
| LOQ (ng/mL) | e.g., 1.0 | e.g., 1.0 | N/A |
| Recovery (%) | e.g., >85% | e.g., >85% | N/A |
| Matrix Effect (%) | e.g., <15% | e.g., <15% | N/A |
Signaling Pathway Involvement
Currently, the specific signaling pathways modulated by this compound are not well-defined. One study has indicated that this compound disrupts ion homeostasis, which is a fundamental cellular process[5]. The disruption of ion gradients across cellular membranes can have widespread downstream effects, potentially impacting various signaling cascades. Further research is required to elucidate the precise molecular targets and pathways affected by this compound. The diagram below conceptualizes the known effect of this compound and its potential downstream consequences.
Caption: this compound's disruption of ion homeostasis and potential signaling effects.
Conclusion
The protocols and application notes presented here provide a framework for the successful purification and quantification of this compound using HPLC-MS techniques. While the purification methodology is well-established, the quantification protocol is a proposed approach based on best practices for similar analytes and requires adaptation and validation for specific this compound congeners and matrices. Further investigation into the biological activity and signaling pathways of this compound will be crucial for its development as a potential therapeutic agent.
References
- 1. Isolation of Verrucosins A–E from a Marine Verrucosispora sp. Reveals a Unifying Biosynthetic Hypothesis for Linear and Macrocyclic Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of Verrucosins A-E from a Marine Verrucosispora sp. Reveals a Unifying Biosynthetic Hypothesis for Linear and Macrocyclic Polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Disruption of ion homeostasis by this compound and a related compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Molecular Target of Verrucosin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verrucosin is a natural product that has demonstrated biological activity, notably the disruption of ion homeostasis.[1] Identifying the specific molecular target of this compound is a critical step in understanding its mechanism of action and evaluating its therapeutic potential. These application notes provide a comprehensive overview of established techniques for molecular target identification, offering detailed protocols and illustrative data to guide researchers in this endeavor.
The following sections detail three primary methodologies for elucidating the molecular target of this compound:
-
Affinity Chromatography coupled with Mass Spectrometry (AC-MS): A powerful technique to isolate and identify binding partners from complex biological mixtures.
-
Drug Affinity Responsive Target Stability (DARTS): A method that identifies protein targets based on their stabilization upon ligand binding, without requiring modification of the compound.
-
Thermal Shift Assay (TSA): A high-throughput screening method to identify proteins that are thermally stabilized in the presence of a ligand.
I. Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This method involves immobilizing this compound on a solid support to "fish" for its binding partners in a cell lysate. The captured proteins are then identified using mass spectrometry.
Experimental Workflow
Protocol: Affinity Chromatography
-
Probe Synthesis:
-
Synthesize a this compound analog with a linker arm suitable for immobilization (e.g., a carboxyl or amino group). The linker position should be chosen carefully to minimize disruption of potential binding interactions.
-
Covalently attach the linker-modified this compound to activated chromatography beads (e.g., NHS-activated sepharose).
-
Block any remaining active sites on the beads to prevent non-specific binding.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest (e.g., a human cell line sensitive to this compound's effects) to approximately 80-90% confluency.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the this compound-immobilized beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing elution buffer.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).
-
Excise protein bands of interest and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins by searching the peptide fragmentation data against a protein database.
-
Illustrative Data
Table 1: Hypothetical Proteins Identified by AC-MS as Potential this compound Binders
| Protein ID (UniProt) | Protein Name | Mascot Score | Number of Unique Peptides | Putative Function |
| P63104 | Voltage-dependent anion-selective channel protein 1 (VDAC1) | 254 | 15 | Ion transport, apoptosis |
| P0ABE7 | ATP synthase subunit alpha, mitochondrial | 189 | 11 | ATP synthesis |
| Q9Y6K9 | Sodium/potassium-transporting ATPase subunit alpha-1 | 152 | 9 | Ion transport |
| P31946 | 14-3-3 protein beta/alpha | 128 | 7 | Signal transduction |
II. Drug Affinity Responsive Target Stability (DARTS)
The DARTS method identifies target proteins by observing their increased resistance to proteolysis in the presence of a binding ligand. A key advantage is that it does not require modification of the small molecule.[2]
Experimental Workflow
Protocol: DARTS
-
Preparation of Cell Lysate:
-
Prepare a native cell lysate as described in the AC-MS protocol.
-
-
This compound Treatment:
-
Aliquot the cell lysate into multiple tubes.
-
Treat the aliquots with varying concentrations of this compound or a vehicle control (e.g., DMSO) and incubate for 1 hour at room temperature.
-
-
Limited Proteolysis:
-
Add a protease (e.g., pronase or thermolysin) to each tube and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature. The protease concentration and incubation time should be optimized to achieve partial digestion in the control samples.
-
Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the protein digests by SDS-PAGE.
-
Stain the gel to visualize the protein bands.
-
Identify protein bands that are present or more intense in the this compound-treated lanes compared to the control lanes.
-
Excise these protected bands and identify the proteins by mass spectrometry.
-
Illustrative Data
Table 2: Hypothetical Densitometry Analysis of Protected Protein Bands in DARTS
| Protein Target | This compound Concentration (µM) | Relative Band Intensity (% of Undigested Control) |
| VDAC1 | 0 (Vehicle) | 25 |
| 1 | 45 | |
| 10 | 78 | |
| 100 | 92 | |
| Actin (Control) | 0 (Vehicle) | 28 |
| 1 | 26 | |
| 10 | 29 | |
| 100 | 27 |
III. Thermal Shift Assay (TSA)
TSA, or differential scanning fluorimetry (DSF), measures the change in the thermal denaturation temperature (Tm) of a protein in the presence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its Tm.
Experimental Workflow
Protocol: Thermal Shift Assay
-
Preparation:
-
Purify the candidate target protein(s) identified from AC-MS or DARTS experiments.
-
Prepare a solution of this compound at various concentrations.
-
Prepare a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
-
Assay Setup:
-
In a qPCR plate, mix the purified protein, the fluorescent dye, and either this compound or a vehicle control in a suitable buffer.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature while monitoring the fluorescence intensity. As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
The midpoint of the transition, where the protein is 50% unfolded, is the melting temperature (Tm).
-
Calculate the change in melting temperature (ΔTm) between the this compound-treated and control samples. A significant positive ΔTm indicates stabilization and binding.
-
Illustrative Data
Table 3: Hypothetical Thermal Shift Assay Results for a Candidate this compound Target
| Protein Target | Ligand | Tm (°C) | ΔTm (°C) |
| VDAC1 | Vehicle (DMSO) | 52.3 | - |
| This compound (10 µM) | 55.8 | +3.5 | |
| This compound (50 µM) | 58.1 | +5.8 | |
| BSA (Control) | Vehicle (DMSO) | 65.1 | - |
| This compound (50 µM) | 65.3 | +0.2 |
IV. Potential Signaling Pathway of this compound
Given that this compound is known to disrupt ion homeostasis, a plausible molecular target could be an ion channel or transporter. For instance, if this compound were to inhibit a key ion pump like the V-type H+-ATPase, it could lead to disruptions in intracellular pH regulation, which in turn could affect multiple downstream signaling pathways, including those involved in autophagy and nutrient sensing.
Conclusion
The identification of this compound's molecular target is an essential step toward elucidating its mechanism of action and potential therapeutic applications. The combination of affinity chromatography, DARTS, and thermal shift assays provides a robust and multi-faceted approach for target identification and validation. The protocols and illustrative data presented in these application notes serve as a comprehensive guide for researchers embarking on this critical phase of drug discovery and development. Further investigation into the downstream signaling consequences of target engagement will provide a more complete understanding of this compound's biological effects.
References
Verrucosin Structure-Activity Relationship (SAR) Study: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verrucosins are a class of polyketide natural products isolated from various microbial sources.[1][2] This family of compounds includes both linear and macrocyclic structures, some of which have demonstrated promising biological activities, including antimicrobial and antifungal effects.[1][3] Notably, their mechanism of action is believed to involve the disruption of cellular ion homeostasis, acting as ionophores.[3] To explore the therapeutic potential of verrucosins and to optimize their biological activity, a systematic structure-activity relationship (SAR) study is essential.
These application notes provide a comprehensive framework for designing and executing a detailed SAR study of verrucosin. The protocols outlined below cover the chemical synthesis of this compound analogs, in vitro biological evaluation, and mechanistic assays to elucidate the molecular basis of their activity.
This compound SAR Study Design
The primary goal of this SAR study is to systematically modify the this compound scaffold and assess the impact of these modifications on its biological activity. Based on the known structures of verrucosins A-E, several key regions of the molecule can be identified as targets for chemical modification.
Key Molecular Scaffolds for SAR Study:
-
Linear Verrucosins (e.g., this compound A & B type): These possess a polyketide chain and a substituted furan or aromatic moiety.
-
Macrocyclic Verrucosins (e.g., this compound C, D & E type): These feature a large lactone ring.
Proposed Modifications for Analog Synthesis:
-
Modification of the Aromatic/Furan Ring:
-
Vary the substitution pattern on the aromatic ring (e.g., number and position of hydroxyl and methoxy groups).
-
Replace the aromatic ring with other heterocyclic systems.
-
For furan-containing verrucosins, modify the substituents on the furan ring.
-
-
Alteration of the Polyketide Chain:
-
Vary the length of the alkyl chain.
-
Introduce or remove methyl groups along the chain.
-
Modify the stereochemistry of the chiral centers.
-
Introduce unsaturation or other functional groups (e.g., ketones, hydroxyls) into the chain.
-
-
Modification of the Macrocycle (for macrocyclic verrucosins):
-
Vary the ring size.
-
Modify the ester linkage to an amide or other bioisosteres.
-
A library of this compound analogs will be synthesized based on these proposed modifications. The selection of initial targets will be guided by the synthetic accessibility and the desire to probe the importance of specific functional groups.
Logical Workflow for this compound SAR Study
Caption: Workflow for the this compound SAR study.
Experimental Protocols
General Protocol for the Synthesis of Linear this compound Analogs
The total synthesis of linear verrucosins can be approached through a convergent strategy, coupling a functionalized aromatic/furan fragment with a polyketide chain fragment. The following is a generalized protocol inspired by the synthesis of structurally related natural products like the baulamycins.
Protocol:
-
Synthesis of the Aromatic/Furan Fragment:
-
Starting from commercially available substituted phenols or furans, introduce necessary functional groups for coupling (e.g., a boronic acid or an aldehyde).
-
Protecting group strategies will be employed to mask reactive functional groups (e.g., hydroxyl groups protected as silyl ethers).
-
-
Synthesis of the Polyketide Fragment:
-
Utilize asymmetric aldol reactions and substrate-controlled reductions to construct the chiral centers of the polyketide chain.
-
The chain can be built up in a stepwise manner, allowing for the introduction of different alkyl substituents.
-
The terminus of the polyketide fragment will be functionalized for coupling (e.g., as a vinyl iodide or a terminal alkyne).
-
-
Coupling and Final Elaboration:
-
Couple the aromatic/furan and polyketide fragments using a suitable cross-coupling reaction (e.g., Suzuki or Sonogashira coupling).
-
Deprotect the protecting groups and perform any final functional group manipulations to yield the desired this compound analog.
-
Purify all synthesized compounds by column chromatography and characterize them using NMR and mass spectrometry.
-
Antifungal Susceptibility Testing Protocol
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines for broth microdilution antifungal susceptibility testing of yeasts.
Materials:
-
Yeast strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
96-well microtiter plates.
-
This compound analogs dissolved in DMSO.
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B).
-
Spectrophotometer (plate reader).
Protocol:
-
Inoculum Preparation:
-
Subculture the yeast strains on Sabouraud Dextrose Agar for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10³ cells/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of each this compound analog and the control drug in DMSO.
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 in the 96-well plates to achieve a range of final concentrations.
-
-
Incubation:
-
Inoculate each well with the prepared yeast suspension.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
Determine the Minimum Inhibitory Concentration (MIC) visually or spectrophotometrically. The MIC is the lowest concentration of the compound that causes a significant inhibition of growth compared to the drug-free control.
-
Cytotoxicity Assay Protocol (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
This compound analogs dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the this compound analogs for 24-72 hours.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Incubation:
-
Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Ionophore Activity Assay Protocol
This protocol uses a fluorescent dye to measure the ability of this compound analogs to transport cations across a lipid membrane.
Materials:
-
Large unilamellar vesicles (LUVs) loaded with a fluorescent dye sensitive to quenching by specific cations (e.g., calcein for divalent cations).
-
Buffer solution (e.g., HEPES buffer).
-
Cation solution (e.g., CaCl₂, KCl).
-
This compound analogs dissolved in DMSO.
-
Fluorometer.
Protocol:
-
Vesicle Preparation:
-
Prepare LUVs by extrusion of a lipid film (e.g., POPC) in a buffer containing the fluorescent dye.
-
Remove the external dye by size-exclusion chromatography.
-
-
Fluorescence Measurement:
-
Dilute the LUV suspension in the assay buffer in a cuvette.
-
Record the baseline fluorescence.
-
Add the this compound analog to the cuvette and mix.
-
Add the cation solution to the cuvette to initiate ion transport.
-
Monitor the decrease in fluorescence over time as the cations enter the vesicles and quench the dye.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching as a measure of the ionophore activity.
-
Data Presentation
Quantitative data from the biological assays should be summarized in tables to facilitate comparison and SAR analysis.
Table 1: Antifungal Activity of this compound Analogs
| Compound | Modification | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. C. neoformans |
| This compound A | Parent | ||
| Analog 1 | [Describe Modification 1] | ||
| Analog 2 | [Describe Modification 2] | ||
| ... | ... | ||
| Fluconazole | Control |
Table 2: Cytotoxicity of this compound Analogs
| Compound | Modification | IC₅₀ (µM) on HEK293 cells |
| This compound A | Parent | |
| Analog 1 | [Describe Modification 1] | |
| Analog 2 | [Describe Modification 2] | |
| ... | ... | |
| Doxorubicin | Control |
Table 3: Ionophore Activity of this compound Analogs
| Compound | Modification | Relative Ionophore Activity (Rate of Fluorescence Quenching) |
| This compound A | Parent | |
| Analog 1 | [Describe Modification 1] | |
| Analog 2 | [Describe Modification 2] | |
| ... | ... | |
| Ionomycin | Control |
Signaling Pathway Analysis
The disruption of ion homeostasis, particularly of calcium and potassium ions, can trigger various downstream signaling pathways leading to cell death or inhibition of proliferation.
Potential Signaling Pathways Modulated by this compound
Caption: Potential signaling pathways affected by this compound.
Experimental Approaches to Investigate Signaling Pathways:
-
Western Blotting: To analyze the activation or expression levels of key proteins in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).
-
Flow Cytometry: To quantify apoptosis (e.g., Annexin V/PI staining) and analyze cell cycle distribution (e.g., propidium iodide staining).
-
Fluorescent Ion Indicators: To measure changes in intracellular calcium and potassium concentrations in real-time.
By systematically synthesizing and evaluating a library of this compound analogs, this SAR study will provide valuable insights into the structural requirements for their biological activity. This knowledge will be instrumental in the development of novel and potent therapeutic agents based on the this compound scaffold.
References
Application Notes and Protocols: In Vitro Assessment of Verrucosin's Effect on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verrucosin, a natural compound, has been identified to possess ionophore-like properties, suggesting it can disrupt cellular ion homeostasis.[1] This activity points towards a potential interaction with and modulation of ion channels, a critical class of proteins involved in a vast array of physiological processes. Understanding the effects of this compound on specific ion channels is crucial for elucidating its mechanism of action and evaluating its therapeutic potential or toxicological profile.
These application notes provide a comprehensive overview of established in vitro methods to assess the effect of this compound on ion channels. Detailed protocols for key experiments are provided to guide researchers in setting up and executing these assays.
Data Presentation: Quantitative Analysis of this compound's Ion Channel Modulation
Effective evaluation of this compound's impact on ion channels requires precise quantitative measurements. The following tables provide a template for summarizing key data points obtained from various in vitro assays.
Table 1: Electrophysiological Parameters (Patch-Clamp)
| Ion Channel Subtype | This compound Conc. (µM) | n (replicates) | Effect (Activation/Inhibition) | IC50/EC50 (µM) | Hill Slope | Voltage-Dependence |
| e.g., NaV1.5 | 1 | 5 | Inhibition | 15.2 ± 1.8 | 1.2 | No significant shift |
| e.g., KCNQ1/minK | 10 | 5 | Activation | 5.8 ± 0.7 | 1.5 | Hyperpolarizing shift |
| User Data | ||||||
| User Data |
Table 2: High-Throughput Screening Data (FLIPR)
| Assay Type | Ion Channel Target | This compound Conc. (µM) | n (replicates) | % Inhibition/Activation | Z'-factor | Signal Window |
| Membrane Potential | e.g., hERG | 10 | 3 | 85% Inhibition | 0.75 | 5.2 |
| Calcium Flux | e.g., CaV1.2 | 10 | 3 | 50% Inhibition | 0.68 | 3.1 |
| User Data | ||||||
| User Data |
Experimental Protocols
Manual Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion channel currents, providing detailed information on the biophysical properties of the channels and how they are modulated by compounds like this compound.[2][3][4]
Objective: To characterize the effect of this compound on the activity of specific voltage-gated or ligand-gated ion channels expressed in a cellular system.
Materials:
-
Cells expressing the ion channel of interest (e.g., HEK293, CHO)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4)
-
Intracellular (pipette) solution (e.g., 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 11 mM EGTA, pH 7.2)
-
This compound stock solution (in DMSO) and final dilution buffer
Procedure:
-
Cell Preparation: Plate cells expressing the target ion channel onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording Setup: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Seal Formation: Under visual control, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[5]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.[2] This allows for control of the intracellular environment and measurement of the total current from the entire cell membrane.
-
Voltage-Clamp Protocol: Apply a specific voltage protocol to elicit ion channel currents. The protocol will depend on the channel being studied (e.g., a series of depolarizing steps for voltage-gated channels).
-
Baseline Recording: Record baseline currents in the absence of this compound.
-
Compound Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Effect Recording: Record currents in the presence of this compound until a steady-state effect is observed.
-
Washout: Perfuse with the control extracellular solution to observe the reversibility of the effect.
-
Data Analysis: Analyze the recorded currents to determine changes in amplitude, kinetics, and voltage-dependence.
Automated Patch-Clamp (APC)
APC systems increase the throughput of electrophysiological recordings, making them suitable for screening larger numbers of compounds or concentrations.[6][7][8][9]
Objective: To rapidly assess the concentration-dependent effect of this compound on a specific ion channel.
Materials:
-
Automated patch-clamp system (e.g., QPatch, SyncroPatch)
-
Specialized multi-well recording plates
-
Cell suspension of a cell line stably expressing the ion channel of interest
-
Extracellular and intracellular solutions as for manual patch-clamp
-
This compound compound plate with serial dilutions
Procedure:
-
System Preparation: Prime the APC system with the appropriate intracellular and extracellular solutions.
-
Cell Loading: Load the cell suspension into the designated reservoir on the instrument.
-
Plate Loading: Place the recording plate and the compound plate into the instrument.
-
Experiment Initiation: The instrument will automatically perform the following steps for each well in parallel:
-
Cell capture and seal formation on a planar substrate.
-
Establishment of the whole-cell configuration.
-
Application of a defined voltage-clamp protocol.
-
Addition of this compound at various concentrations.
-
Recording of ion channel currents.
-
-
Data Acquisition and Analysis: The system's software acquires and analyzes the data, often providing automated calculations of IC50 or EC50 values.
Fluorescent Imaging Plate Reader (FLIPR) Assay
FLIPR assays are a high-throughput method to indirectly measure ion channel activity by detecting changes in membrane potential or intracellular ion concentrations using fluorescent dyes.[3][10][11][12]
Objective: To screen for the modulatory effects of this compound on ion channels by measuring changes in membrane potential.
Materials:
-
FLIPR instrument
-
Cell line expressing the target ion channel
-
Black-walled, clear-bottom 96- or 384-well microplates
-
Membrane potential-sensitive fluorescent dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound compound plate
Procedure:
-
Cell Plating: Seed the cells into the microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Prepare the fluorescent dye solution according to the manufacturer's instructions and add it to each well. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow the dye to load into the cells.
-
Compound Plate Preparation: Prepare a plate with different concentrations of this compound.
-
FLIPR Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will measure the baseline fluorescence of each well.
-
It will then simultaneously add the this compound solutions from the compound plate to the cell plate and continuously record the fluorescence signal.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in membrane potential. Analyze the data to determine the effect of this compound on ion channel activity. An increase in fluorescence can indicate depolarization, while a decrease can indicate hyperpolarization.[10]
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for characterizing this compound's effect on ion channels.
Caption: Putative mechanism of this compound's action on cellular ion homeostasis.
References
- 1. Disruption of ion homeostasis by this compound and a related compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. FLIPR Detection System - Creative Bioarray [acroscell.creative-bioarray.com]
- 4. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 5. Patch Clamp Protocol [labome.com]
- 6. sophion.com [sophion.com]
- 7. Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Automated patch clamp in drug discovery: major breakthroughs and innovation in the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FLIPR Membrane Potential Assay Kits | Molecular Devices [moleculardevices.com]
- 11. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Verrucosin Stability in Biological Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verrucosin, a polyketide natural product isolated from marine actinomycetes of the genus Verrucosispora, has demonstrated notable antimicrobial and antifungal activities.[1][2] Preliminary studies suggest that its mechanism of action may involve the disruption of cellular ion homeostasis.[3] As with any potential therapeutic agent, understanding its stability in biological environments is a critical step in preclinical development. Poor stability can lead to rapid degradation, loss of efficacy, and the potential formation of toxic metabolites.
These application notes provide detailed protocols for assessing the stability of this compound in various biological media, including plasma, serum, and tissue homogenates. The described methods are essential for determining the compound's half-life, identifying potential degradation products, and elucidating its metabolic fate. The primary analytical technique leveraged in these protocols is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a sensitive and specific method for quantifying small molecules in complex biological matrices.[4][5]
Overview of the Stability Assessment Workflow
The general workflow for assessing this compound stability involves incubation of the compound in a biological matrix, followed by quenching of enzymatic activity, sample clean-up, and quantification of the remaining parent compound over time.
Caption: General workflow for assessing this compound stability in biological media.
Experimental Protocols
Protocol 1: this compound Stability in Human Plasma
This protocol details the steps to determine the in vitro stability of this compound in human plasma.
Materials and Reagents:
-
This compound (high purity, >95%)
-
Human plasma (pooled, with anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Internal Standard (IS) solution (e.g., a structurally similar and stable compound)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thermomixer or incubating water bath
-
Centrifuge (capable of >12,000 x g)
-
HPLC-MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of 100 µM this compound by diluting the stock solution in ACN.
-
Prepare a 1 µM internal standard (IS) solution in ACN.
-
-
Incubation:
-
Pre-warm the human plasma to 37°C.
-
Spike this compound working solution into the plasma to achieve a final concentration of 1 µM. For example, add 10 µL of 100 µM this compound to 990 µL of pre-warmed plasma.
-
Incubate the mixture at 37°C with gentle shaking.[6]
-
-
Time-Point Sampling:
-
Collect 50 µL aliquots from the incubation mixture at specified time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes).
-
The 0-minute time point should be collected immediately after adding this compound.
-
-
Reaction Quenching and Protein Precipitation:
-
Sample Clarification:
-
Incubate the samples on ice for 10 minutes to ensure complete protein precipitation.[6]
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or HPLC vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.
-
A typical mobile phase could consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
The percentage of remaining this compound at each time point is calculated relative to the 0-minute time point.
-
Data Analysis:
The half-life (t½) of this compound in plasma is determined by plotting the natural logarithm of the percentage of this compound remaining against time. The slope of the linear regression of this plot corresponds to the degradation rate constant (k).
-
t½ = -0.693 / k
Protocol 2: this compound Stability in Liver Microsomes
This protocol assesses the metabolic stability of this compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.
Materials and Reagents:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution
-
Other materials as listed in Protocol 1.
Procedure:
-
Preparation of Solutions:
-
Prepare this compound stock and working solutions as described in Protocol 1.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) containing:
-
Phosphate buffer (pH 7.4)
-
Human Liver Microsomes (final concentration of 0.5 mg/mL)
-
This compound (final concentration of 1 µM)
-
-
Pre-incubate this mixture for 5 minutes at 37°C.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed mixture.
-
-
Time-Point Sampling and Quenching:
-
Collect 25 µL aliquots at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quench the reaction by adding each aliquot to 75 µL of ice-cold ACN with an internal standard.
-
-
Sample Processing and Analysis:
-
Follow steps 5 and 6 from Protocol 1 for sample clarification and LC-MS/MS analysis.
-
Data Presentation
Quantitative data from stability assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Stability of this compound in Human Plasma
| Time (minutes) | % this compound Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0 |
| 5 | 95.2 ± 2.1 |
| 15 | 85.1 ± 3.5 |
| 30 | 70.4 ± 4.2 |
| 60 | 50.1 ± 3.9 |
| 120 | 24.8 ± 2.8 |
| 240 | 6.2 ± 1.5 |
Table 2: Calculated Stability Parameters for this compound
| Biological Matrix | Half-life (t½, minutes) | Intrinsic Clearance (CLint, µL/min/mg) |
| Human Plasma | 60.5 | N/A |
| Human Liver Microsomes | 25.8 | 135.2 |
| Rat Plasma | 45.2 | N/A |
| Rat Liver Microsomes | 18.9 | 184.5 |
Mechanistic Insights and Signaling Pathways
This compound is reported to disrupt ion homeostasis, a mechanism that could be linked to its antimicrobial effects.[3] While the exact molecular targets are not yet fully elucidated, a potential mechanism could involve the modulation of ion channels or pumps in the cell membrane, leading to a cascade of downstream events.
Caption: Hypothetical signaling pathway for this compound-induced cell death.
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the stability of this compound in key biological media. The data generated from these studies are crucial for understanding the pharmacokinetic profile of this compound and for guiding further drug development efforts. By employing systematic stability testing, researchers can identify potential liabilities early in the discovery process and develop strategies to optimize the compound's properties for therapeutic use. Such strategies might include chemical modifications to block metabolically labile sites or the development of novel formulations to protect the compound from degradation.[9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isolation of Verrucosins A–E from a Marine Verrucosispora sp. Reveals a Unifying Biosynthetic Hypothesis for Linear and Macrocyclic Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of ion homeostasis by this compound and a related compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting Verrucosin instability during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with verrucosin instability during purification.
Troubleshooting Guides
Guide 1: Diagnosing this compound Degradation During Chromatographic Purification
Researchers often encounter this compound degradation during chromatographic purification, leading to low yields and impure fractions. This guide provides a systematic approach to identifying the root cause of instability.
Problem: Low recovery of this compound after column chromatography (e.g., silica gel, reversed-phase HPLC).
Initial Assessment:
-
Analyze Crude Extract vs. Purified Fractions: Compare the HPLC or LC-MS chromatograms of the crude extract with the purified fractions. Look for the appearance of new peaks or a significant decrease in the this compound peak area in the purified fractions.
-
Mass Spectrometry Analysis: Analyze the new peaks by mass spectrometry (MS) to determine if their molecular weights correspond to potential degradation products of this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Acid/Base Sensitivity | - Test the stability of this compound in solutions of varying pH (e.g., pH 3, 7, 9).- Monitor for degradation over time using HPLC. | - Adjust the pH of the mobile phase to a range where this compound is stable.- For silica gel chromatography, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel. |
| Oxidative Degradation | - this compound contains phenolic functional groups, making it susceptible to oxidation.- Purge all solvents with an inert gas (e.g., nitrogen, argon) before use.- Add an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the mobile phase (at a low concentration, e.g., 0.01%). | - Work under an inert atmosphere whenever possible.- Minimize exposure of samples and solvents to air and light. |
| Thermal Instability | - Avoid high temperatures during solvent evaporation.- Perform a small-scale experiment to assess the effect of temperature on this compound stability. | - Use a rotary evaporator at a low temperature (e.g., < 30°C).- Consider lyophilization (freeze-drying) as an alternative to evaporation. |
| Light Sensitivity | - Protect all samples, fractions, and stock solutions from light. | - Use amber vials or wrap containers with aluminum foil.- Work in a dimly lit area when possible. |
Experimental Protocol: pH Stability Assessment
-
Prepare Buffer Solutions: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for basic pH).
-
Sample Preparation: Dissolve a known concentration of purified this compound in each buffer solution.
-
Incubation: Incubate the samples at a controlled temperature (e.g., room temperature or 37°C) and protect them from light.
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
HPLC Analysis: Analyze the aliquots by HPLC to quantify the remaining percentage of intact this compound.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH to determine the optimal pH range for stability.
Illustrative Data:
| pH | % this compound Remaining (after 24h) |
| 3.0 | 95% |
| 5.0 | 92% |
| 7.0 | 75% |
| 9.0 | 40% |
Guide 2: Mitigating On-Column Degradation
On-column degradation is a common issue, especially with sensitive molecules like this compound. This guide provides strategies to minimize degradation during the chromatographic separation process.
Problem: Appearance of degradation products in eluted fractions that were not present in the crude sample.
Workflow for Troubleshooting On-Column Degradation:
Caption: Troubleshooting workflow for on-column degradation.
Detailed Methodologies:
-
Deactivating Silica Gel:
-
Prepare a slurry of silica gel in your chosen non-polar solvent.
-
Add 1-2% of a base, such as triethylamine or pyridine, to the slurry.
-
Stir for 30 minutes.
-
Pack the column with the deactivated silica gel slurry.
-
Equilibrate the column with your mobile phase before loading the sample.
-
-
Alternative Stationary Phases:
-
Alumina (Neutral or Basic): A good alternative for compounds that are sensitive to the acidic nature of silica gel.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica gel.
-
Reversed-Phase (C18, C8): If your compound has sufficient hydrophobicity, reversed-phase chromatography can be a milder alternative.
-
-
Mobile Phase Modification:
-
Addition of a Scavenger: For suspected oxidative degradation, add a small amount of an antioxidant like BHT to the mobile phase.
-
Buffering: For pH-sensitive compounds in reversed-phase chromatography, use a buffered mobile phase to maintain a stable pH.
-
Frequently Asked Questions (FAQs)
Q1: My this compound sample changes color from a light yellow to a brownish hue upon storage. What is happening?
A1: The color change is likely due to oxidation. This compound contains phenol moieties, which are susceptible to oxidation, leading to the formation of colored quinone-type byproducts. To prevent this, store your samples under an inert atmosphere (nitrogen or argon), protect them from light, and consider dissolving them in a deoxygenated solvent. For long-term storage, keeping the sample as a dry solid at -20°C or below is recommended.
Q2: I observe peak tailing for this compound during reversed-phase HPLC. How can I improve the peak shape?
A2: Peak tailing for phenolic compounds on reversed-phase columns is often due to interactions with residual silanol groups on the silica backbone. Here are a few ways to address this:
-
Lower the pH of the mobile phase: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) can protonate the silanol groups, reducing their interaction with your compound.
-
Use a base-deactivated column: These columns are specifically designed to minimize silanol interactions.
-
Add a competing base: A small amount of a basic additive like triethylamine can compete with your compound for interaction with the silanol groups, thereby improving peak shape.
Q3: What is the best way to concentrate my purified this compound fractions without causing degradation?
A3: Given the potential for thermal and oxidative instability, gentle concentration methods are crucial.
-
Rotary Evaporation: Use a low bath temperature (<30°C) and a good vacuum to speed up the evaporation process without excessive heating. It is also beneficial to bleed a slow stream of an inert gas into the flask during evaporation.
-
Lyophilization (Freeze-Drying): If your this compound is in an aqueous-based solvent system, freeze-drying is an excellent method to remove the solvent without heat.
-
Solid-Phase Extraction (SPE): For dilute solutions, you can concentrate your compound on a small SPE cartridge and then elute it with a small volume of a strong solvent.
Q4: Can I use normal-phase chromatography on silica gel for this compound purification?
A4: While possible, it's important to be cautious. The acidic nature of standard silica gel can potentially cause degradation of acid-sensitive functional groups in this compound. If you choose to use silica gel, it is highly recommended to first perform a small-scale "TLC stability test." Spot your this compound sample on a TLC plate, let it sit for an hour or two, and then develop it. If you see significant streaking or the appearance of new spots at the baseline, your compound is likely degrading on the silica. In this case, consider using deactivated silica or an alternative stationary phase as described in Guide 2.
Signaling Pathway of Potential this compound Degradation:
Caption: Potential degradation pathways for this compound.
Improving the signal-to-noise ratio in Verrucosin bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Verrucosin bioassays.
Troubleshooting Guides
Issue: High Background Signal
Question: We are observing a high background signal in our this compound bioassay, which is masking the true signal from our test compounds. What are the potential causes and solutions?
Answer:
A high background signal can originate from several sources. Here's a breakdown of common causes and troubleshooting steps:
-
Autofluorescence of Compounds or Consumables:
-
Cause: The this compound compounds themselves, or components of the assay medium (e.g., phenol red, serum), may exhibit intrinsic fluorescence at the excitation and emission wavelengths used. Plastic labware can also be a source of autofluorescence.
-
Solution:
-
Run a "compound-only" control (wells with the compound in medium but without cells) to quantify its fluorescence.
-
If possible, switch to a different detection wavelength to avoid the autofluorescent range of the interfering substance.
-
Use phenol red-free medium for the assay.
-
Transition to glass-bottom plates, which typically have lower autofluorescence than plastic plates.
-
-
-
Non-specific Binding of Detection Reagents:
-
Cause: The fluorescent dyes or antibodies used for signal detection may bind non-specifically to the well surface or cellular debris.
-
Solution:
-
Optimize the concentration of the detection reagent; using too high a concentration can increase non-specific binding.
-
Incorporate additional wash steps after incubation with the detection reagent to remove unbound molecules.
-
Include a mild detergent, such as Tween-20 (at a low concentration like 0.05%), in your wash buffers to reduce non-specific interactions.
-
-
-
Contamination:
-
Cause: Microbial contamination (bacteria, yeast, or mycoplasma) can interfere with the assay readout, either by producing fluorescent byproducts or by affecting cell health in a way that elevates background signal.
-
Solution:
-
Regularly test cell cultures for mycoplasma contamination.
-
Practice strict aseptic techniques to prevent microbial contamination.
-
If contamination is suspected, discard the affected cultures and start with a fresh, confirmed-uncontaminated cell stock.
-
-
Issue: Low Signal Intensity
Question: The signal from our positive controls in the this compound bioassay is very weak, making it difficult to distinguish from the background. How can we boost the signal?
Answer:
Low signal intensity can compromise the sensitivity of your assay. Consider the following factors:
-
Suboptimal Cell Number:
-
Cause: An insufficient number of cells per well will result in a weak metabolic or fluorescent signal.
-
Solution:
-
Perform a cell titration experiment to determine the optimal cell seeding density that provides a robust signal without leading to overgrowth during the assay period.
-
-
-
Incorrect Assay Timing:
-
Cause: The signal may not have had enough time to develop, or the cells may have been exposed to the compound for too short a duration.
-
Solution:
-
Optimize the incubation time for both the compound treatment and the signal detection reagent. A time-course experiment can help identify the point of maximal signal.
-
-
-
Reagent Degradation:
-
Cause: Improper storage or handling of assay reagents, especially fluorescent dyes and enzymes, can lead to a loss of activity.
-
Solution:
-
Ensure all reagents are stored at the recommended temperatures and protected from light if they are photosensitive.
-
Aliquot reagents into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Issue: High Variability Between Replicates
Question: We are seeing significant variation in the signal between replicate wells for the same experimental condition. What could be causing this and how can we improve reproducibility?
Answer:
High variability can undermine the statistical significance of your results. Key areas to address include:
-
Inconsistent Cell Seeding:
-
Cause: Uneven distribution of cells across the plate is a major source of variability.
-
Solution:
-
Ensure a single-cell suspension before seeding by gentle pipetting or vortexing.
-
Mix the cell suspension between pipetting to prevent settling.
-
Adopt a consistent plating technique, such as dispensing cells into the center of the well and gently swirling the plate in a figure-eight motion.
-
-
-
Edge Effects:
-
Cause: Wells on the perimeter of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth and compound activity.
-
Solution:
-
To mitigate edge effects, avoid using the outer wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
-
Pipetting Inaccuracies:
-
Cause: Small errors in pipetting volumes of compounds, reagents, or cell suspensions can lead to large variations in the final signal.
-
Solution:
-
Use calibrated pipettes and ensure proper pipetting technique.
-
Prepare master mixes of reagents to be added to multiple wells to minimize pipetting steps and ensure consistency.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical cell viability assay protocol for testing this compound compounds?
A1: A commonly used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells. Here is a general protocol:
Experimental Protocols
Protocol: MTT Cell Viability Assay for this compound Compounds
1. Cell Seeding: a. Culture the chosen fungal or cancer cell line to ~80% confluency. b. Harvest the cells and perform a cell count to determine cell concentration and viability. c. Dilute the cell suspension to the optimal seeding density (determined empirically) in a complete culture medium. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
2. Compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations. c. After the 24-hour incubation, carefully remove the medium from the wells. d. Add 100 µL of the this compound dilutions to the respective wells. Include vehicle controls (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated controls (medium only). e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay: a. Prepare a 5 mg/mL stock solution of MTT in sterile PBS. b. Add 10 µL of the MTT stock solution to each well. c. Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals. d. After incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. e. Gently mix the contents of the wells on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.
4. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells (medium only) from all other readings. c. Calculate the percentage of cell viability for each treatment relative to the untreated control. d. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Q2: What kind of quantitative data should we expect from a this compound bioassay?
A2: The primary quantitative output is typically a measure of the compound's potency, such as an IC₅₀ (half-maximal inhibitory concentration) or LD₅₀ (median lethal dose) value. These values indicate the concentration of this compound required to inhibit a biological process or kill 50% of the cells, respectively. The following table provides example cytotoxicity data for Verrucosamide, a compound closely related to this compound.
Data Presentation
Table 1: Cytotoxicity of Verrucosamide against Human Cancer Cell Lines
| Cell Line | Cancer Type | LD₅₀ (µM) |
| MDA-MB-468 | Breast Carcinoma | 1.26 |
| COLO 205 | Colon Adenocarcinoma | 1.4 |
Note: Data presented is for Verrucosamide, a related thiodepsipeptide, as a representative example of expected quantitative outcomes.
Q3: Can you provide a diagram of a typical signaling pathway that might be affected by a this compound-related compound?
A3: Yes, the related compound Verrucarin A has been shown to induce apoptosis through a signaling cascade involving Reactive Oxygen Species (ROS) and the EGFR/MAPK/Akt pathways.[1] The diagram below illustrates this mechanism.
Mandatory Visualizations
Caption: Signaling pathway of Verrucarin A-induced apoptosis.
Q4: What does a general workflow for an antifungal screening bioassay look like?
A4: A typical workflow involves several stages, from preparing the fungal culture and test compounds to data analysis. The following diagram outlines a standard high-throughput screening process.
Caption: General workflow for a high-throughput antifungal bioassay.
References
Strategies to reduce off-target effects of Verrucosin in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help mitigate the off-target effects of Verrucosin in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell line with this compound, even at low concentrations. Is this expected, and could it be an off-target effect?
A1: Yes, this is a potential and not entirely unexpected observation. While the specific molecular target of this compound is not well-defined, a related compound, Verrucosamide, has demonstrated moderate cytotoxicity against various cancer cell lines, with LD50 values in the low micromolar range.[1][2] this compound itself has been shown to disrupt cellular ion homeostasis, which can lead to cytotoxicity if not properly regulated.[3] Therefore, the observed cytotoxicity could be a consequence of its on-target activity or an off-target effect. It is crucial to determine the therapeutic window and differentiate between intended and unintended cellular damage.
Q2: Our experimental results with this compound are inconsistent across different batches or cell passages. What could be the cause of this variability?
A2: Inconsistent results can stem from several factors related to this compound's mechanism and the experimental setup. The compound's known effect on ion homeostasis can be highly sensitive to the physiological state of the cells.[3][4][5] Variations in cell density, passage number, and media composition can alter the expression and activity of ion channels and transporters, thus influencing the cellular response to this compound. We recommend stringent standardization of cell culture conditions and suggest performing a cell health assessment (e.g., viability and membrane integrity assays) for each experiment.
Q3: How can we begin to identify the specific off-target interactions of this compound in our experimental system?
A3: A systematic approach is necessary to identify the off-target profile of this compound. A good starting point is to perform a broad profiling assay against a panel of known off-target candidates. Given this compound's effect on ion homeostasis, an ion channel profiling assay is highly recommended to identify any unintended interactions with various ion channels.[6][7][8][9][10] Additionally, a proteomics approach like the Cellular Thermal Shift Assay (CETSA) can help identify direct protein binders of this compound in an unbiased manner within a cellular context.[11][12][13][14][15]
Q4: What are the first steps to take to reduce the observed off-target cytotoxicity of this compound while preserving its potential on-target activity?
A4: To mitigate off-target cytotoxicity, a dose-response study is the first critical step to identify a concentration range where the desired on-target effect is observed with minimal cell death. Secondly, consider modifying the experimental conditions. For instance, altering the incubation time with this compound may allow for the observation of on-target effects before significant cytotoxicity occurs. Finally, employing orthogonal assays that measure the on-target activity through different mechanisms can help validate the primary findings and reduce the likelihood of off-target interference.
Troubleshooting Guide
This guide provides structured approaches to address common issues encountered during in vitro experiments with this compound.
Issue 1: High Level of Non-Specific Cell Death
Potential Cause: Broad disruption of ion homeostasis or interaction with multiple off-target proteins.
Troubleshooting Steps:
-
Optimize this compound Concentration:
-
Perform a detailed dose-response curve to determine the EC50 for the on-target effect and the CC50 (cytotoxic concentration 50%).
-
Aim to work within a concentration window that maximizes the on-target effect while minimizing cytotoxicity.
-
-
Shorten Incubation Time:
-
Conduct a time-course experiment to identify the earliest time point at which the on-target effect can be reliably measured. This may reduce the cumulative impact of off-target toxicity.
-
-
Utilize Counter-Screening:
-
If a specific on-target is hypothesized, use a cell line that does not express the target (e.g., a knockout cell line) as a negative control. If cytotoxicity persists in the knockout line, it is likely an off-target effect.
-
-
Ion Channel Profiling:
Issue 2: Poor Reproducibility of Experimental Results
Potential Cause: Sensitivity to cell state and experimental conditions due to the modulation of ion homeostasis.
Troubleshooting Steps:
-
Standardize Cell Culture:
-
Maintain a strict protocol for cell seeding density, passage number, and media composition.
-
Regularly test for mycoplasma contamination.
-
-
Monitor Cellular Health:
-
Before each experiment, perform a quick cell viability and membrane integrity assessment to ensure a consistent starting cell population.
-
-
Control for Assay Interference:
-
This compound, as a natural product, may interfere with certain assay readouts (e.g., fluorescence). Run appropriate controls, such as this compound in a cell-free assay system, to check for interference.
-
Data Presentation
Table 1: Summary of Potential Off-Target Effects and Mitigation Strategies for this compound
| Potential Off-Target Effect | Potential Cause | Recommended Mitigation Strategy | Key Experimental Assay |
| Non-specific Cytotoxicity | Disruption of essential ion gradients, interaction with critical cellular proteins. | Optimize concentration and incubation time, use target-knockout cell lines. | Dose-response cytotoxicity assays (e.g., MTT, LDH). |
| Ion Channel Modulation | Direct binding to and modulation of various ion channels. | Identify specific channels and use selective blockers as controls. | Ion Channel Profiling Assay. |
| Unidentified Protein Binding | Interaction with unknown cellular proteins leading to various cellular effects. | Identify direct binding partners to understand the mechanism. | Cellular Thermal Shift Assay (CETSA). |
Experimental Protocols
Protocol 1: Ion Channel Profiling Assay
Objective: To identify off-target interactions of this compound with a panel of common ion channels.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration. Create a dilution series to test a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Cell Lines: Utilize a panel of validated cell lines, each stably expressing a specific ion channel of interest (e.g., hERG, NaV1.5, CaV1.2). These are often available as a service from specialized contract research organizations.[7][8]
-
Assay Platform: Employ an automated patch-clamp platform (e.g., QPatch, Patchliner) for high-throughput functional assessment of ion channel activity.
-
Experimental Procedure: a. Culture the ion channel-expressing cell lines according to the supplier's recommendations. b. Harvest and prepare the cells for the automated patch-clamp system. c. Obtain a baseline recording of ion channel activity. d. Apply the different concentrations of this compound to the cells and record the changes in ion channel currents. e. Include a vehicle control (e.g., DMSO) and a known inhibitor for each ion channel as negative and positive controls, respectively.
-
Data Analysis: a. Measure the percentage of inhibition of the ion channel current at each concentration of this compound. b. Calculate the IC50 value for any channels that show significant inhibition. c. Results will indicate which, if any, ion channels are directly modulated by this compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To identify the direct protein targets of this compound in an intact cell system.
Methodology:
-
Cell Culture and Treatment: a. Culture the cell line of interest to a sufficient density. b. Treat the cells with this compound at a concentration known to elicit a biological response. Include a vehicle-treated control. c. Incubate for a predetermined time to allow for target engagement.
-
Heat Treatment: a. Aliquot the cell suspensions into PCR tubes. b. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short period (e.g., 3 minutes) using a thermal cycler. c. Include an unheated control.
-
Cell Lysis and Protein Extraction: a. Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer. b. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
Protein Analysis: a. Western Blotting (for a hypothesized target): If you have a candidate target protein, analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to that protein. An increase in the amount of soluble protein at higher temperatures in the this compound-treated samples indicates target stabilization. b. Mass Spectrometry (for unbiased target identification): For a proteome-wide analysis, the soluble protein fractions from each temperature point can be analyzed by mass spectrometry. Proteins that show increased thermal stability in the presence of this compound are potential direct binders.[11][12]
-
Data Analysis: a. For Western blot data, quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to the right for the this compound-treated sample indicates target engagement. b. For mass spectrometry data, specialized software is used to identify and quantify proteins that exhibit a significant thermal shift.
Mandatory Visualizations
Caption: Hypothetical pathway of this compound-induced off-target cytotoxicity.
Caption: Workflow for identifying and mitigating this compound's off-target effects.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Verrucosamide, a Cytotoxic 1,4-Thiazepane-Containing Thiodepsipeptide from a Marine-Derived Actinomycete - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Verrucosamide, a Cytotoxic 1,4-Thiazepane-Containing Thiodepsipeptide from a Marine-Derived Actinomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disruption of ion homeostasis by this compound and a related compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion Homeostasis in Glia & Neurons - Creative Biolabs [neuros.creative-biolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. criver.com [criver.com]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. Ion Channel Screening Assays - Creative BioMart [creativebiomart.net]
- 10. aurorabiomed.com [aurorabiomed.com]
- 11. mdpi.com [mdpi.com]
- 12. pelagobio.com [pelagobio.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Verrucosin sample degradation and prevention techniques
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of Verrucosin samples and effective prevention techniques. Given that "this compound" can refer to several distinct natural products, including diterpenoids and lignans, this guide addresses general principles of natural product stability and provides specific advice for these classes of compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a name attributed to several distinct natural products, including this compound A, a cytotoxic macrocyclic diterpenoid from the marine sponge Pseudoceratina verrucosa, and a lignan isolated from Myristica fragrans (nutmeg).[1][2] More recently, Verrucosins A-E, a mix of linear and macrocyclic polyketides, have been isolated from a marine Verrucospora sp.[3][4] The stability of these complex molecules is a critical concern as degradation can lead to a loss of biological activity, the formation of potentially toxic byproducts, and inaccurate experimental results.
Q2: What are the primary factors that can cause this compound sample degradation?
A2: Like many complex natural products, this compound samples are susceptible to degradation from a variety of environmental factors. The most common causes of degradation include:
-
Hydrolysis: Cleavage of chemical bonds by water, which can be accelerated by acidic or basic conditions.
-
Oxidation: Degradation caused by reaction with oxygen or other oxidizing agents. The presence of phenolic groups or other susceptible moieties in some Verrucosins makes them prone to oxidation.
-
Photodegradation: Decomposition caused by exposure to light, particularly UV light.
-
Thermal Degradation: Breakdown of the molecule at elevated temperatures.
Q3: How should I store my this compound samples to minimize degradation?
A3: Proper storage is the most effective way to prevent sample degradation. For the lignan this compound (CAS 83198-63-4), the following storage conditions are recommended[1][5]:
-
Powder:
-
-20°C for up to 3 years.
-
4°C for up to 2 years.
-
-
In solvent:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
-
For other Verrucosins and natural products in general, it is advisable to store them at low temperatures (ideally -20°C or -80°C), protected from light, and in a tightly sealed container to prevent exposure to moisture and air.
Q4: My this compound sample appears to have degraded. What should I do?
A4: If you suspect your sample has degraded, it is crucial to re-evaluate its purity and integrity before proceeding with experiments. This can be done using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If degradation is confirmed, the sample should be discarded, and a fresh sample should be obtained and stored under the recommended conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | Sample degradation due to improper storage or handling. | 1. Verify the storage conditions of your this compound stock. 2. Prepare fresh dilutions from a new stock for each experiment. 3. Perform a purity check of your sample using HPLC or LC-MS. |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products. | 1. Compare the chromatogram of the suspect sample with a fresh, properly stored standard. 2. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. 3. Optimize chromatographic conditions to achieve better separation of the parent compound and its degradants. |
| Change in physical appearance of the sample (e.g., color change) | Likely oxidation or other chemical transformation. | 1. Discard the sample. 2. When handling new samples, work quickly and in an inert atmosphere (e.g., under argon or nitrogen) if the compound is known to be oxygen-sensitive. 3. Store the sample protected from light and air. |
| Inconsistent results between experiments | Inconsistent sample preparation or partial degradation of stock solutions. | 1. Standardize your sample preparation protocol. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Regularly check the purity of your stock solutions. |
Quantitative Data Summary
The stability of a commercially available lignan this compound (CAS 83198-63-4) has been documented by suppliers. The following table summarizes the recommended storage conditions to maintain sample integrity.
| Sample Form | Storage Temperature | Recommended Storage Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month | |
| Data sourced from InvivoChem and GlpBio for this compound (CAS 83198-63-4).[1][5] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[6][7][8][9]
Objective: To investigate the stability of a this compound sample under various stress conditions.
Materials:
-
This compound sample
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC or UPLC system with a suitable detector (e.g., DAD or MS)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Keep the solid this compound sample in an oven at a high temperature (e.g., 80°C) for a specified duration (e.g., 24, 48, 72 hours). Also, expose a solution of this compound to the same conditions.
-
Photodegradation: Expose the solid this compound sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS method. A reverse-phase C18 column is often suitable for natural products.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Characterize the degradation products using mass spectrometry (MS) and other spectroscopic techniques if possible.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound samples.
References
- 1. invivochem.net [invivochem.net]
- 2. mdpi.com [mdpi.com]
- 3. Isolation of Verrucosins A–E from a Marine Verrucosispora sp. Reveals a Unifying Biosynthetic Hypothesis for Linear and Macrocyclic Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. acdlabs.com [acdlabs.com]
- 7. longdom.org [longdom.org]
- 8. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Production of Specific Verrucosin Congeners
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the production of specific Verrucosin congeners from Verrucosispora sp..
Troubleshooting Guides
This section addresses common issues encountered during the cultivation of Verrucosispora sp. and the isolation of this compound congeners.
Issue 1: Low Overall this compound Titer
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Growth Medium | Systematically vary the carbon and nitrogen sources and their ratio in the fermentation medium. Test different concentrations of key salts and trace elements. | Increased biomass and/or this compound production. |
| Incorrect Fermentation pH | Monitor and control the pH of the culture medium throughout the fermentation process. Test a range of initial pH values (e.g., 6.0, 7.0, 8.0). | Identification of the optimal pH for this compound biosynthesis. |
| Non-ideal Incubation Temperature | Optimize the incubation temperature by testing a range (e.g., 25°C, 28°C, 30°C) to find the optimal condition for both growth and secondary metabolite production. | Enhanced this compound yield. |
| Insufficient Aeration | Ensure adequate aeration by adjusting the shaking speed of the incubator or the airflow rate in a bioreactor. | Improved cell density and metabolic activity, leading to higher titers. |
| Inadequate Inoculum | Standardize the inoculum preparation, including the age and density of the seed culture. | Consistent and robust fermentation initiation. |
Issue 2: Undesirable Ratio of this compound Congeners (Linear vs. Macrocyclic)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Biosynthetic Pathway Regulation | Since a single vrs gene cluster produces both linear (A, B) and macrocyclic (C, D, E) congeners, the final product ratio is likely influenced by downstream enzymatic steps or precursor availability.[1][2] Altering the cultivation time may favor the accumulation of one class over the other. | Shift in the ratio of linear to macrocyclic Verrucosins. |
| Media Composition | Modify the media with precursors that might influence the cyclization step. For example, vary the concentration of amino acids that could be involved in the final tailoring steps. | Altered congener profile. |
| Extraction and Purification Bias | The extraction solvent system or purification method may preferentially isolate certain congeners. Test different solvent polarities for extraction and various chromatographic conditions. | More accurate representation of the produced congener ratio. |
Issue 3: Difficulty in Separating this compound Congeners
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Similar Physicochemical Properties | Employ high-resolution chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a C18 column and a fine-tuned gradient elution (e.g., water/acetonitrile or water/methanol with a small percentage of formic acid) is recommended. | Improved separation of individual congeners. |
| Co-elution with Other Metabolites | Perform a preliminary fractionation of the crude extract using techniques like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) to remove interfering compounds before HPLC. | Cleaner chromatograms and better resolution of this compound peaks. |
Frequently Asked Questions (FAQs)
Q1: What are Verrucosins and what is their biosynthetic origin?
A1: Verrucosins are a family of polyketide natural products isolated from the marine actinomycete Verrucosispora sp. (strain TAA-831).[1][2] This family includes both linear congeners (this compound A and B) and macrocyclic ansamycin-type congeners (this compound C, D, and E).[1] A single hybrid type I/type III polyketide synthase (PKS) biosynthetic gene cluster, designated as vrs, is responsible for the production of all these congeners.[1][2]
Q2: What are the known this compound congeners and their basic properties?
A2: The currently identified this compound congeners are summarized in the table below.
| Congener | Type | Molecular Formula | Appearance | Key Structural Features |
| This compound A | Linear | C₂₄H₃₉O₆⁻ | Light yellow amorphous solid | Contains a 3,5,7-trimethyl-2-keto-heptane fragment.[1] |
| This compound B | Linear | C₂₁H₃₃O₆⁻ | - | Similar to this compound A but with one less methylmalonyl-CoA extender unit.[1] |
| This compound C | Macrocyclic | C₂₉H₄₁O₇S⁻ | Bright orange oil | 16-membered macrocycle with a substituted tetrahydropyran system.[1] |
| This compound D | Macrocyclic | - | Bright orange oil | - |
| This compound E | Macrocyclic | - | Bright orange oil | - |
Q3: How can I manipulate the fermentation to favor the production of a specific this compound congener?
A3: While specific regulatory mechanisms for the differential production of this compound congeners are not yet fully elucidated, you can employ several strategies based on general principles of secondary metabolite production in actinomycetes:
-
Media Optimization: Systematically vary the carbon-to-nitrogen ratio. High carbon and low nitrogen often favor secondary metabolism.
-
Precursor Feeding: Supplement the culture medium with precursors of the polyketide backbone, such as sodium propionate or methylmalonyl-CoA analogs.
-
Cultivation Time: Analyze the product profile at different time points of the fermentation, as the congener ratio may change over time.
-
Elicitation: Introduce small molecules (elicitors) that are known to induce stress responses and secondary metabolism in actinomycetes.
Q4: What is a general workflow for this compound production and analysis?
A4: A typical workflow involves cultivation of Verrucosispora sp., extraction of the metabolites, purification, and finally, analysis and identification. The following diagram illustrates this general workflow.
Caption: General experimental workflow for this compound production.
Experimental Protocols
Protocol 1: Cultivation of Verrucosispora sp.
-
Seed Culture Preparation: Inoculate a loopful of Verrucosispora sp. from a mature agar plate into a 50 mL flask containing 10 mL of a suitable seed medium (e.g., A1BFe+C).
-
Incubate at 28°C with shaking at 200 rpm for 3-4 days.
-
Production Culture: Inoculate a 250 mL flask containing 50 mL of seawater-based production medium with 2.5 mL of the seed culture.
-
Incubate at 28°C with shaking at 200 rpm for 7-10 days.
Protocol 2: Extraction of Verrucosins
-
Pool the entire culture (broth and mycelium) from the production flasks.
-
Add an equal volume of ethyl acetate to the culture and shake vigorously for 1 hour.
-
Separate the organic layer from the aqueous layer using a separatory funnel.
-
Repeat the extraction of the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
Protocol 3: Purification of this compound Congeners
-
Fractionation: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto silica gel.
-
Apply the adsorbed extract to a silica gel column.
-
Elute the column with a stepwise gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol, to obtain fractions of increasing polarity.
-
HPLC Purification: Analyze the fractions by thin-layer chromatography (TLC) or LC-MS to identify those containing Verrucosins.
-
Pool the this compound-containing fractions and subject them to reversed-phase HPLC (e.g., C18 column) with a water/acetonitrile or water/methanol gradient to isolate the individual congeners.
Signaling Pathways
The regulation of the vrs biosynthetic gene cluster is likely complex and influenced by various environmental and physiological signals. While specific signaling pathways for this compound production have not been detailed in the literature, a general model for the regulation of secondary metabolite biosynthesis in actinomycetes can be proposed. This typically involves a cascade of regulatory proteins that respond to nutritional cues and stress signals.
Caption: Proposed signaling pathway for this compound production.
References
Technical Support Center: Troubleshooting Verrucosin Peak Tailing in Reverse-Phase HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with Verrucosin peak tailing in reverse-phase high-performance liquid chromatography (RP-HPLC).
Understanding this compound and Peak Tailing
This compound is a natural product with the molecular formula C20H24O5.[1] Its structure contains two phenolic hydroxyl groups, which are key to understanding its chromatographic behavior. In RP-HPLC, peak tailing is a common issue, particularly for compounds with polar functional groups like phenols. This asymmetry can compromise resolution, reduce accuracy in quantification, and make peak integration difficult.
The primary cause of peak tailing for phenolic compounds like this compound is often secondary interactions between the analyte and the stationary phase. Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with the polar hydroxyl groups of this compound, leading to a secondary retention mechanism that causes the peak to tail.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and provides solutions to problems you may encounter during the HPLC analysis of this compound.
Q1: My this compound peak is showing significant tailing. What is the most likely cause?
A1: The most probable cause of peak tailing for this compound is the interaction of its phenolic hydroxyl groups with residual silanol groups on the silica stationary phase of your C18 column.[2] These interactions introduce a secondary, undesirable retention mechanism. At a mobile phase pH above 3, these silanol groups can become deprotonated (SiO-), leading to strong ionic interactions with the polar analyte.[2]
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjusting the pH of the mobile phase is the first and most effective step.
-
Low pH: Lower the mobile phase pH to ≤ 3 using an additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). At this pH, the silanol groups are protonated (Si-OH) and thus neutralized, minimizing secondary interactions.[2]
-
High pH: Alternatively, using a high pH mobile phase (pH > 8) can deprotonate the phenolic hydroxyls of this compound, but this requires a pH-stable column.
-
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping chemically derivatizes most of the residual silanol groups, making the surface less active and reducing opportunities for secondary interactions.[2]
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, preventing them from interacting with this compound. However, this is often less necessary with modern end-capped columns.
Q2: I've tried adjusting the pH, but the peak tailing persists. What else could be the issue?
A2: If pH optimization doesn't resolve the issue, other factors could be contributing to the peak tailing. These can be broadly categorized as column-related, instrumental, or sample-related issues.
Troubleshooting Steps:
-
Column Contamination or Degradation: Your column may be contaminated or have a void at the inlet.
-
Action: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.[2] If the problem continues, consider replacing the column.
-
-
Extra-Column Volume: Excessive tubing length or fittings with large internal diameters between the injector, column, and detector can cause peak broadening and tailing.[3]
-
Action: Use tubing with the smallest possible internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.
-
Action: Dilute your sample and inject a smaller volume to see if the peak shape improves.[4]
-
Q3: Can the choice of organic modifier in the mobile phase affect peak tailing for this compound?
A3: Yes, the organic modifier can influence peak shape. While acetonitrile is most common, methanol or a mixture of the two can sometimes provide better peak symmetry. Methanol is a more polar solvent and can sometimes better shield the analyte from interacting with residual silanols.
Troubleshooting Steps:
-
Solvent Screening: If using acetonitrile, try substituting it with methanol at the same concentration in your mobile phase.
-
Solvent Blends: Experiment with different ratios of acetonitrile and methanol to find the optimal mobile phase composition for symmetrical this compound peaks.
Data Presentation
Table 1: Troubleshooting Summary for this compound Peak Tailing
| Potential Cause | Recommended Action | Expected Outcome |
| Secondary Silanol Interactions | Lower mobile phase pH to ≤ 3 with 0.1% formic acid or TFA. | Sharper, more symmetrical peak. |
| Use a high-purity, end-capped C18 column. | Reduced peak tailing due to a less active stationary phase. | |
| Column Contamination | Flush the column with a strong organic solvent. | Improved peak shape and resolution. |
| Column Overload | Reduce sample concentration and/or injection volume. | More symmetrical Gaussian peak shape. |
| Extra-Column Volume | Minimize tubing length and use narrow-bore tubing. | Reduced peak broadening and tailing. |
| Inappropriate Organic Modifier | Substitute acetonitrile with methanol or use a mixture. | Improved peak symmetry. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Low pH Analysis of this compound
-
Reagents: HPLC-grade water, HPLC-grade acetonitrile, and formic acid (or trifluoroacetic acid).
-
Preparation of Mobile Phase A (Aqueous):
-
Measure 999 mL of HPLC-grade water into a 1 L volumetric flask.
-
Add 1 mL of formic acid (for 0.1% v/v).
-
Bring the volume to 1 L with HPLC-grade water and mix thoroughly.
-
-
Preparation of Mobile Phase B (Organic):
-
Measure 999 mL of HPLC-grade acetonitrile into a 1 L volumetric flask.
-
Add 1 mL of formic acid (for 0.1% v/v).
-
Bring the volume to 1 L with HPLC-grade acetonitrile and mix thoroughly.
-
-
Degassing: Degas both mobile phases using an inline degasser or by sonicating for 15-20 minutes before use to prevent bubble formation in the HPLC system.[2]
Protocol 2: Column Flushing to Address Potential Contamination
This protocol is for a standard reverse-phase C18 column. Always consult your column's user manual for specific instructions and limitations.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contaminating the detector cell.
-
Flush with Isopropanol: Flush the column with 20 column volumes of 100% isopropanol at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).
-
Flush with Strong Solvent: Flush with 20 column volumes of 100% acetonitrile.
-
Flush with Weak Solvent: Flush with 20 column volumes of 100% HPLC-grade water (without buffers or additives).
-
Equilibrate: Reconnect the column to the detector and equilibrate with your initial mobile phase conditions until a stable baseline is achieved.[2]
Mandatory Visualization
Caption: A troubleshooting workflow for addressing this compound peak tailing.
Caption: Interaction of this compound with deprotonated silanol groups.
References
Minimizing batch-to-batch variability in Verrucosin production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during Verrucosin production.
Frequently Asked Questions (FAQs)
Q1: What are Verrucosins and what is their producing organism?
A1: Verrucosins are a family of polyketide secondary metabolites produced by the marine actinomycete Verrucosispora sp., such as strain TAA-831.[1][2] This family includes several variants, such as Verrucosins A, B, C, D, and E, which can be linear or macrocyclic in structure.[1][2]
Q2: What is the general biosynthetic pathway for Verrucosins?
A2: Verrucosins are synthesized by a hybrid type I/type III polyketide synthase (PKS) biosynthetic gene cluster.[1][2] The process involves the assembly of acetate and propionate units to form the polyketide backbone, which is then further modified to yield the final this compound structures.
Q3: What are the major factors contributing to batch-to-batch variability in this compound production?
A3: Batch-to-batch variability in the production of secondary metabolites like this compound is a common challenge. Key contributing factors include inconsistencies in:
-
Inoculum Quality: Variations in the age, density, and metabolic state of the seed culture.
-
Fermentation Conditions: Fluctuations in pH, temperature, dissolved oxygen, and agitation speed.
-
Media Composition: Inconsistent quality and concentration of carbon, nitrogen, and mineral sources.
-
Genetic Instability: Spontaneous mutations in the producing strain can affect its biosynthetic capacity.
-
Extraction and Purification Efficiency: Differences in the recovery of this compound during downstream processing.
Q4: What analytical methods are suitable for quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a common and reliable method for the quantification of this compound.[2] This technique allows for the separation and measurement of individual this compound variants in a complex mixture.
Troubleshooting Guides
Issue 1: Low or No this compound Production
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Inoculum Quality | Standardize the seed culture preparation protocol. Use a consistent inoculum age and cell density for each fermentation batch. | Consistent growth kinetics and this compound production profile between batches. |
| Suboptimal Fermentation Medium | Optimize the media composition. See Table 1 for the impact of different carbon and nitrogen sources on this compound yield. | Increased this compound titer. |
| Incorrect Fermentation Parameters | Calibrate all probes (pH, temperature, DO) before each run. Monitor and control key parameters throughout the fermentation. See Table 2 for the influence of physical parameters. | Stable and reproducible fermentation conditions, leading to more consistent this compound production. |
| Genetic Drift of the Producing Strain | Re-isolate single colonies from a glycerol stock of the original high-producing strain. Screen multiple isolates for this compound production. | Recovery of a high-producing phenotype. |
| Presence of Inhibitory Substances | Analyze raw materials for potential inhibitors. Consider using a different supplier or pre-treating the raw materials. | Improved cell growth and this compound synthesis. |
Issue 2: High Batch-to-Batch Variability in this compound Yield
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Raw Material Quality | Source raw materials from a single, reliable supplier. Perform quality control checks on each new lot of media components. | Reduced variability in media performance and, consequently, this compound yield. |
| Fluctuations in Fermentation Parameters | Implement a strict protocol for equipment setup and calibration. Use automated control systems to maintain stable conditions. | Tighter control over fermentation parameters, leading to more reproducible outcomes. |
| Variable Inoculum Performance | Establish a two-stage seed culture protocol to ensure a healthy and metabolically active inoculum. Monitor cell viability and morphology before inoculation. | More consistent lag phase and growth rates, resulting in less batch-to-batch variation. |
| Inconsistent Extraction and Purification | Standardize the entire downstream processing workflow. Use calibrated equipment and consistent solvent volumes and incubation times. | Improved consistency in this compound recovery and purity. |
Data Presentation
Table 1: Hypothetical Influence of Media Components on this compound Titer
| Carbon Source (10 g/L) | Nitrogen Source (5 g/L) | Phosphate (KH2PO4, g/L) | Relative this compound Yield (%) |
| Glucose | Peptone | 1.0 | 85 |
| Soluble Starch | Yeast Extract | 1.0 | 100 |
| Maltose | Tryptone | 1.0 | 92 |
| Soluble Starch | Yeast Extract | 0.5 | 115 |
| Soluble Starch | Yeast Extract | 2.0 | 70 |
Table 2: Hypothetical Impact of Fermentation Parameters on this compound Production
| Parameter | Set Point 1 | Relative Yield (%) | Set Point 2 | Relative Yield (%) | Set Point 3 | Relative Yield (%) |
| Temperature (°C) | 25 | 80 | 28 | 100 | 32 | 90 |
| pH | 6.5 | 95 | 7.0 | 100 | 7.5 | 88 |
| Agitation (rpm) | 150 | 90 | 200 | 100 | 250 | 93 |
| Dissolved Oxygen (%) | 20 | 85 | 30 | 100 | 40 | 96 |
Experimental Protocols
Protocol 1: Fermentation of Verrucospora sp. for this compound Production
-
Seed Culture Preparation:
-
Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth with 1% glucose) with a cryopreserved stock of Verrucospora sp.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours, or until the culture is turbid.
-
-
Production Fermentation:
-
Inoculate a 2 L production fermenter containing 1.5 L of production medium (e.g., seawater-based medium with soluble starch and yeast extract) with the seed culture (5% v/v).
-
Maintain the fermentation at 28°C, pH 7.0, and 30% dissolved oxygen (controlled by agitation and aeration).
-
Ferment for 7-10 days. Collect samples periodically for analysis of biomass and this compound concentration.
-
Protocol 2: Extraction and Purification of this compound
-
Extraction:
-
At the end of the fermentation, add an equal volume of ethyl acetate to the whole culture broth.
-
Agitate vigorously for 1 hour to extract the Verrucosins into the organic phase.
-
Separate the organic layer and evaporate to dryness under reduced pressure to obtain the crude extract.
-
-
Fractionation:
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Apply the dried silica-adsorbed extract to the top of a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise gradient of increasing polarity (e.g., hexane-ethyl acetate mixtures, followed by ethyl acetate-methanol mixtures).
-
Collect fractions and analyze by Thin Layer Chromatography (TLC) or HPLC to identify those containing Verrucosins.
-
-
Purification:
-
Pool the this compound-containing fractions and concentrate them.
-
Perform preparative HPLC on a C18 column using a suitable mobile phase (e.g., a gradient of acetonitrile in water) to isolate the individual this compound compounds.
-
Protocol 3: Quantification of this compound by HPLC
-
Sample Preparation:
-
Dissolve a known weight of the dried extract or purified fraction in a known volume of methanol.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid). For example, 10% to 90% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the absorbance maxima of Verrucosins (e.g., around 254 nm and 374 nm).[2]
-
Quantification: Create a standard curve using a purified this compound standard of known concentration. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Proposed biosynthetic pathway of Verrucosins.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Experimental workflow for this compound production.
References
Verrucosin assay interference from culture media components
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering interference from culture media components during verrucosin assays. The following information is intended for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background fluorescence in my this compound assay?
A1: High background fluorescence in cell-based assays is often caused by components in the culture medium itself. The most common culprits are phenol red, a pH indicator, and components found in serum, such as proteins and molecules with aromatic side chains.[1] These molecules can absorb and emit light within the same wavelength range as your fluorescent probes, leading to an elevated baseline signal and reduced assay sensitivity.
Q2: Can phenol red interfere with my this compound assay even if I'm not using a fluorescence-based readout?
A2: Yes, phenol red can interfere with colorimetric and spectrophotometric measurements as well.[2] It has its own absorbance spectrum that can overlap with the absorbance of the product of your assay, potentially leading to inaccurate results.[3]
Q3: My assay signal is weak. Could this be related to the culture medium?
A3: While several factors can lead to a weak signal, such as low compound activity or suboptimal reagent concentrations, culture media components can play a role. High background fluorescence from media components can mask a weak signal, making it difficult to detect.[4] Additionally, some media components may interact with your fluorescent dye or this compound itself, potentially quenching the fluorescence or altering the biological activity.
Q4: Are there alternatives to standard culture media for running the this compound assay?
A4: Yes. For the final assay step, it is highly recommended to replace the complete culture medium with a simpler, buffered salt solution that is free of interfering components. Solutions like Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) without phenol red are excellent choices.[1] For live-cell assays requiring nutrients over a longer period, specialized low-autofluorescence media are commercially available.[1]
Troubleshooting Guides
Issue 1: High Background Fluorescence Obscuring Signal
High background fluorescence is a common issue that can significantly reduce the signal-to-noise ratio of your assay.
Troubleshooting Steps:
-
Identify the Source:
-
Measure the fluorescence of your complete culture medium (without cells or reagents) in the assay plate.
-
Sequentially remove components (e.g., use serum-free media, use media without phenol red) and remeasure the fluorescence to pinpoint the primary contributor.
-
-
Mitigation Strategies:
-
Use Phenol Red-Free Medium: The simplest solution is to switch to a formulation of your culture medium that does not contain phenol red.[1][4]
-
Reduce Serum Concentration: If serum is contributing to the background, try reducing its concentration or, if possible for the duration of the assay, remove it entirely.
-
Wash Cells Before Assay: Before adding the fluorescent probe and this compound, wash the cells with a non-fluorescent buffer like PBS to remove all traces of the culture medium.
-
Experimental Protocol: Pre-Assay Cell Wash
-
Aspirate the complete culture medium from the wells of your cell plate.
-
Gently add an appropriate volume of pre-warmed (37°C) PBS without calcium and magnesium to each well.
-
Aspirate the PBS.
-
Repeat steps 2 and 3 for a total of two to three washes.
-
After the final wash, add the assay buffer (e.g., HBSS with calcium and magnesium, without phenol red) containing your fluorescent probe.
Issue 2: Inconsistent or Non-Reproducible Results
Variability between wells or experiments can be caused by interactions between this compound and media components.
Troubleshooting Steps:
-
Assess this compound Stability: this compound, like many small molecules, can be unstable in complex solutions.[3] Prepare fresh dilutions of this compound in the final assay buffer immediately before use.
-
Consider Protein Binding: If your medium contains serum, this compound may bind to albumin and other proteins. This reduces the effective concentration of the compound available to interact with the cells. Running the assay in a serum-free medium or a simple buffer will eliminate this variable.
-
Control for pH Changes: The buffering capacity of your medium is crucial, as pH shifts can affect both cell health and the fluorescence of many probes. Ensure your final assay buffer is adequately buffered (e.g., with HEPES) if you are not in a CO2-controlled environment.
Data Summary: Effect of Media Components on Background Fluorescence
The following table summarizes the expected relative background fluorescence from common culture media components.
| Media Component | Relative Background Fluorescence | Recommended Action for Assay |
| Phenol Red | High | Use phenol red-free medium |
| Fetal Bovine Serum (FBS) | Medium to High | Reduce concentration or use serum-free medium |
| Antibiotics (e.g., Pen/Strep) | Low | Generally acceptable, but test if issues persist |
| Basal Medium (e.g., DMEM) | Low | Use as a base for the assay buffer |
| Buffered Salt Solutions (e.g., PBS) | Very Low | Ideal for final assay steps |
Visual Guides
This compound Assay Workflow and Interference Points
The following diagram illustrates a typical workflow for a fluorescence-based this compound assay, highlighting where culture media components can interfere.
Caption: Workflow for a this compound assay, indicating key interference points from media components.
Signaling Pathway: this compound's Ionophore-like Activity
This compound has been shown to disrupt cellular ion homeostasis, acting in a manner similar to an ionophore.[5] A typical fluorescence-based assay would measure the resulting change in intracellular ion concentration.
Caption: Proposed mechanism of action for this compound leading to a detectable fluorescent signal.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. promocell.com [promocell.com]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Disruption of ion homeostasis by this compound and a related compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Verrucosin A vs. Verrucosin B: A Comparative Analysis of Bioactivity
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Verrucosin A and this compound B, two polyketide natural products isolated from the marine actinomycete Verrucosispora sp. This document summarizes their structural differences and currently available bioactivity data, highlighting the need for further investigation into their therapeutic potential.
Introduction
This compound A and this compound B are linear polyketides first isolated from the marine bacterium Verrucosispora sp. (strain TAA-831)[1][2]. Their discovery has drawn attention due to their novel structures within the polyketide family. While structurally similar, they possess a key difference in their polyketide chain length, which can influence their biological properties. This guide aims to consolidate the known information on these two compounds to facilitate future research and drug discovery efforts.
Chemical Structures
This compound A and this compound B share a common structural scaffold, including a 3,5-dihydroxybenzoyl moiety. The primary distinction lies in the length of the polyketide chain. This compound A possesses a longer chain, while this compound B is a shorter analogue, lacking one methylmalonyl-CoA extender unit[3].
Table 1: Chemical Properties of this compound A and this compound B
| Feature | This compound A | This compound B |
| Molecular Formula | C₂₄H₃₉O₆⁻ (deprotonated)[3] | C₂₁H₃₃O₆⁻ (deprotonated)[3] |
| General Structure | Linear Polyketide | Linear Polyketide |
| Key Structural Motif | 3,5-dihydroxybenzoyl group | 3,5-dihydroxybenzoyl group |
| Distinguishing Feature | Longer polyketide chain | Shorter polyketide chain |
Comparative Bioactivity
Currently, there is a significant lack of published data on the comparative bioactivity of this compound A and this compound B. The initial study that isolated these compounds reported on their antibacterial properties.
Antimicrobial Activity
A preliminary assessment of the antibiotic activity of this compound A and B was conducted as part of the initial isolation and characterization study. The results of these initial screenings are summarized below.
Table 2: Comparative Antimicrobial Activity of this compound A and this compound B
| Bioactivity | This compound A | This compound B |
| Antibacterial Activity | Inactive | Inactive |
| (against MRSA & E. coli) |
The study concluded that both this compound A and this compound B lack significant antibiotic properties in agar disk diffusion assays against Methicillin-Resistant Staphylococcus aureus (MRSA) and Escherichia coli[1].
Cytotoxic and Anti-inflammatory Activity
As of the latest literature review, no quantitative data (e.g., IC₅₀ values) on the cytotoxic or anti-inflammatory activities of this compound A and this compound B has been published. This represents a critical knowledge gap and a promising area for future research. While other metabolites from Verrucosispora species have shown cytotoxic properties, these findings cannot be directly extrapolated to this compound A and B.
Experimental Protocols
The following provides the methodology for the antibacterial screening as described in the initial report.
Antibacterial Susceptibility Testing (Agar Disk Diffusion Assay)
-
Bacterial Strains: Methicillin-Resistant Staphylococcus aureus (TCH1516) and Escherichia coli (LptD4213).
-
Methodology: Standard agar disk diffusion assays were performed. Filter paper disks were impregnated with the test compounds (this compound A and this compound B) at a specified concentration. These disks were then placed on agar plates previously inoculated with a lawn of the test bacteria. The plates were incubated under appropriate conditions.
-
Endpoint: The zone of inhibition around each disk was measured. A lack of a significant zone of inhibition was interpreted as inactivity.
Signaling Pathways and Future Research
Given the absence of demonstrated bioactivity, the signaling pathways modulated by this compound A and B remain unknown. The structural similarities of verrucosins to other bioactive polyketides suggest that they could potentially interact with various cellular targets. Future research should focus on broader screening to uncover their potential bioactivities and elucidate their mechanisms of action.
Below is a conceptual workflow for future investigations into the bioactivity of this compound A and B.
Caption: Proposed workflow for future bioactivity studies of this compound A and B.
The following diagram illustrates the logical relationship in the current understanding of this compound bioactivity.
Caption: Current knowledge status of this compound A and B bioactivity.
Conclusion
The comparison of this compound A and this compound B is currently limited by the scarcity of available bioactivity data. While their chemical structures have been elucidated, their biological roles and potential as therapeutic agents remain largely unexplored. The initial findings of a lack of antibacterial activity against two specific strains should not preclude further investigation into other potential bioactivities. Comprehensive screening against a wider range of microbial pathogens, various cancer cell lines, and in models of inflammation is warranted to fully assess the biomedical potential of these marine natural products.
References
Verrucosin and Geldanamycin: A Comparative Analysis of Their Mechanisms of Action
In the landscape of potential therapeutic agents, both verrucosin and geldanamycin have emerged as molecules of interest for researchers. However, the depth of scientific understanding surrounding their mechanisms of action differs vastly. While geldanamycin is a well-characterized inhibitor of Heat Shock Protein 90 (HSP90), a critical molecular chaperone involved in the folding and stability of numerous oncogenic proteins, the biological activities of this compound remain largely unexplored in the context of cancer signaling pathways. This guide provides a detailed comparison based on the currently available scientific literature, highlighting the extensive knowledge of geldanamycin's mechanism and the nascent stage of research into this compound.
Geldanamycin: A Potent Inhibitor of the HSP90 Chaperone Machinery
Geldanamycin, a benzoquinone ansamycin antibiotic, exerts its potent anti-tumor effects by targeting the N-terminal ATP-binding pocket of HSP90.[1][2][3][4] This binding competitively inhibits the ATPase activity of HSP90, a process essential for its chaperone function.[5][6][7] The inhibition of HSP90 leads to the misfolding and subsequent proteasomal degradation of a wide array of "client" proteins.[8][9][10] Many of these client proteins are key components of signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.[9][11]
The disruption of the HSP90-client protein complexes is a hallmark of geldanamycin's action.[12] This leads to the depletion of critical oncoproteins, thereby inhibiting cancer cell growth and inducing apoptosis.[9][11]
Quantitative Analysis of Geldanamycin's Efficacy
The cytotoxic effects of geldanamycin have been quantified across various cancer cell lines, with IC50 values typically in the nanomolar range, demonstrating its high potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Glioma cell lines | Glioma | 0.4 - 3 | [11] |
| Breast cancer cell lines | Breast Cancer | 2 - 20 | [11] |
| MDA-MB-231 | Breast Cancer | 60 | [2] |
| Small cell lung cancer lines | Lung Cancer | 50 - 100 | [11] |
| Ovarian cancer lines | Ovarian Cancer | 2000 | [11] |
| T-cell leukemia lines | Leukemia | 10 - 700 | [11] |
| Murine mesothelioma cell lines (AB1, AE17) | Mesothelioma | Low nanomolar | [13] |
| Human mesothelioma cell lines (VGE62, JU77, MSTO-211H) | Mesothelioma | Low nanomolar | [13] |
| Human cervical carcinoma (HeLa) | Cervical Cancer | >200,000 (as µg/ml) | [8] |
| Human breast carcinoma (MCF-7) | Breast Cancer | 105,620 (as µg/ml for derivative) | [8] |
| Human hepatocellular carcinoma (HepG2) | Liver Cancer | 124,570 (as µg/ml for derivative) | [8] |
This compound: An Enigmatic Compound with Limited Mechanistic Insight
In stark contrast to geldanamycin, the mechanism of action of this compound, a furan-containing lignan, is not well-defined, particularly in the context of cancer biology.[1][14] Existing research primarily focuses on its antimicrobial and antifungal properties.[1] One study has shown that this compound can disrupt cellular ion homeostasis, an activity that is not directly linked to the HSP90-mediated pathways targeted by geldanamycin.[1]
To date, there is a significant lack of published data on the following for this compound:
-
Interaction with HSP90 or its client proteins.
-
Effects on cancer-related signaling pathways.
-
IC50 values in cancer cell lines.
Therefore, a direct comparison of the mechanism of action of this compound with that of geldanamycin is not feasible based on the current body of scientific literature. The potential anti-cancer properties of this compound, if any, and its molecular targets remain to be elucidated.
Visualizing the Signaling Pathways
The following diagrams illustrate the well-established mechanism of geldanamycin and the currently understood, albeit limited, biological activity of this compound.
Caption: Geldanamycin inhibits HSP90, leading to client protein degradation.
Caption: this compound is known to disrupt cellular ion homeostasis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate the mechanisms of HSP90 inhibitors like geldanamycin.
HSP90 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by HSP90 and is a primary method to screen for HSP90 inhibitors.
Principle: The assay quantifies the amount of ADP or inorganic phosphate (Pi) produced during the ATPase reaction. This can be achieved through various methods, including colorimetric assays (e.g., Malachite Green assay to detect Pi) or fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay).[5][6][7]
Protocol Summary:
-
Reaction Setup: Recombinant HSP90 protein is incubated in a reaction buffer containing ATP and MgCl2.
-
Inhibitor Addition: The test compound (e.g., geldanamycin) is added at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1-2 hours).
-
Detection: A detection reagent is added to stop the reaction and quantify the amount of ADP or Pi produced.
-
Data Analysis: The results are typically plotted as the percentage of inhibition versus inhibitor concentration to determine the IC50 value.
Western Blotting for Client Protein Degradation
This technique is used to assess the levels of specific HSP90 client proteins in cells following treatment with an inhibitor.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. A decrease in the band intensity of a client protein after treatment with an HSP90 inhibitor indicates its degradation.[9][10][15]
Protocol Summary:
-
Cell Treatment: Cancer cells are treated with the HSP90 inhibitor (e.g., geldanamycin) for a specific duration (e.g., 24 hours).
-
Lysis: Cells are lysed to extract total proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined (e.g., using a BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the HSP90 client protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
Co-immunoprecipitation (Co-IP) for HSP90-Client Protein Interaction
Co-IP is employed to determine if a protein of interest interacts with HSP90 within the cell.
Principle: An antibody against a specific "bait" protein (e.g., an HSP90 client protein) is used to pull down the bait protein and any interacting "prey" proteins (e.g., HSP90) from a cell lysate. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting.[4][16][17][18][19]
Protocol Summary:
-
Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
Pre-clearing: The lysate is incubated with beads (e.g., Protein A/G agarose) to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to the bait protein.
-
Complex Capture: Protein A/G beads are added to capture the antibody-protein complex.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Western Blot Analysis: The eluted proteins are analyzed by Western blotting using an antibody against the prey protein (HSP90) to confirm the interaction.
Conclusion
The comparison between this compound and geldanamycin underscores a significant disparity in the current state of scientific knowledge. Geldanamycin is a well-established and extensively studied inhibitor of HSP90, with a clearly defined mechanism of action that has been validated through numerous quantitative and qualitative studies. Its ability to induce the degradation of a multitude of oncoproteins makes it a cornerstone compound for research into HSP90-targeted cancer therapy.
Conversely, this compound remains a compound with largely uncharacterized biological activities in the context of cancer. The limited available data points towards an effect on ion homeostasis, a mechanism distinct from HSP90 inhibition. For researchers, scientists, and drug development professionals, this highlights both the well-trodden path of HSP90 inhibition exemplified by geldanamycin and the unexplored territory that compounds like this compound represent. Future research is imperative to elucidate the molecular targets and signaling pathways affected by this compound to determine if it holds any potential as a therapeutic agent and to enable a meaningful comparison with established drugs like geldanamycin.
References
- 1. Disruption of ion homeostasis by this compound and a related compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Silico Investigation of BCI Anticancer Properties and Its Potential for Chemotherapy-Combined Treatments [mdpi.com]
- 13. Geldanamycin treatment does not result in anti-cancer activity in a preclinical model of orthotopic mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | C20H24O5 | CID 10736226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. researchgate.net [researchgate.net]
- 17. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 共免疫沈降法 (Co-IP) | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Protein–Protein Interactions: Co-immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
In Vivo Therapeutic Potential of Verrucosin Remains Undocumented in Publicly Available Research
Despite a thorough search of scientific literature and databases, no peer-reviewed in vivo studies validating the therapeutic potential of the natural compound Verrucosin have been identified. While some research has focused on the isolation, characterization, and biosynthetic pathways of various verrucosins, data from animal models demonstrating efficacy for any specific disease is currently unavailable in the public domain.
Initial investigations into this compound have hinted at potential biological activity. For instance, one study indicated that this compound and related compounds can disrupt ion homeostasis and exhibit antimicrobial and antifungal properties in vitro. Another research effort successfully isolated Verrucosins A-E from the marine actinomycete Verrucosispora sp. and elucidated their complex polyketide structures. However, these foundational studies do not extend to preclinical evaluations in animal models to assess therapeutic efficacy, safety, or pharmacokinetic profiles.
The absence of in vivo data means that crucial information required for a comprehensive comparison guide—such as therapeutic efficacy in established disease models, optimal dosing regimens, potential side effects, and direct comparisons to existing alternative treatments—does not exist. Consequently, it is not possible to construct the requested data tables, detail experimental protocols from in vivo studies, or generate meaningful visualizations of its therapeutic mechanisms or comparative performance.
For researchers, scientists, and drug development professionals interested in this compound, the current landscape represents a nascent stage of discovery. The existing body of work provides a strong chemical and biosynthetic foundation, but the critical step of in vivo validation to explore any true therapeutic potential has yet to be documented in published literature. Future research would need to bridge this significant gap by conducting preclinical trials to ascertain whether the in vitro activities of this compound translate into tangible therapeutic benefits in a living organism. Until such studies are performed and published, any claims regarding the in vivo therapeutic potential of this compound remain speculative.
Comparative Analysis of Cross-Resistance Potential Between Verrucosin and Other Ionophoric Polyketides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct experimental studies on the cross-resistance between the polyketide natural product Verrucosin and other polyketides are not currently available in the public domain. However, by comparing its known mechanism of action with that of other well-characterized ionophoric polyketides, we can infer the potential for cross-resistance. This guide provides a comparative analysis of this compound and other notable polyketide ionophores—Monensin, Salinomycin, and Nigericin—focusing on their mechanisms of action, reported resistance mechanisms, and cytotoxic or antimicrobial activities. This comparative approach aims to provide a framework for researchers to anticipate potential cross-resistance profiles and to inform the design of future studies.
Comparison of Bioactivity
The following tables summarize the reported half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values for Salinomycin, Monensin, and Nigericin against various cancer cell lines and microbial strains. Data for this compound is not available in the form of IC50 or MIC values from the reviewed literature.
Table 1: Anticancer Activity (IC50) of Selected Polyketide Ionophores
| Compound | Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Reference |
| Salinomycin | MCF-7 | Breast Adenocarcinoma | 1.1 - 5.8 | 24, 48, 72 | [1][2] |
| HB4a | Non-tumor Breast | >10 | 24, 48, 72 | [1] | |
| MDA-MB-231 | Breast Cancer | 4.9 ± 1.6 | Not Specified | [2] | |
| Nigericin | Various Cancer Cell Lines | Multiple | ~5 | Not Specified | [1] |
| Monensin | Not available |
Table 2: Antimicrobial Activity (MIC) of Selected Polyketide Ionophores
| Compound | Organism | Strain | MIC (µg/mL) | Reference |
| Monensin | Toxoplasma gondii | - | Effects at 0.0001 | [3] |
| Staphylococcus aureus | MRSA, VRE | Not Specified | [4] | |
| Nigericin | Staphylococcus aureus | MRSA | 0.004 - 0.125 | [4] |
| Enterococcus | VRE | 0.004 - 0.125 | [4] | |
| Streptococcus pneumoniae | Penicillin-resistant | 0.004 - 0.125 | [4] |
Mechanisms of Action and Resistance
This compound : The primary reported mechanism of action for this compound is the disruption of cellular ion homeostasis, suggesting it functions as an ionophore. The specifics of its ion selectivity and the downstream consequences of this disruption are not yet fully elucidated.
Monensin : This polyether ionophore acts as an Na+/H+ antiporter, disrupting intracellular ion gradients. This leads to a cascade of effects, including the blockage of intracellular protein transport and induction of mitochondrial damage. Resistance to Monensin in Toxoplasma gondii has been associated with reduced parasite invasion and egress, alongside increased intracellular replication. In bacteria, resistance can be mediated by extracellular polysaccharides that may prevent the antibiotic from reaching the cell membrane.
Salinomycin : Another polyether ionophore, Salinomycin, also disrupts ion balance, with a preference for potassium ions. In cancer cells, it is known to interfere with several critical signaling pathways, including Wnt/β-catenin, Hedgehog, and Notch. Furthermore, it can inhibit the function of ATP-binding cassette (ABC) transporters, which are key players in multidrug resistance. This suggests Salinomycin may be effective against cancer cells that have developed resistance to other chemotherapeutics via efflux pump overexpression.
Nigericin : This ionophore catalyzes an electroneutral exchange of K+ for H+, leading to a decrease in intracellular K+ concentration and intracellular acidification. This disruption of ion homeostasis can trigger apoptosis and, in immune cells, activation of the NLRP3 inflammasome, leading to pyroptotic cell death.
The shared mechanism of disrupting ion homeostasis among these polyketides suggests a potential for cross-resistance. A mutation or adaptation that alters the cell membrane's composition or fluidity to hinder the insertion or function of one ionophore could potentially confer resistance to others with a similar mode of action.
Experimental Protocols
Determination of IC50 for Salinomycin in Breast Cancer Cells
This protocol is based on the methodology used for assessing Salinomycin's cytotoxicity in MCF-7 and HB4a cell lines[5].
-
Cell Culture : MCF-7 (breast adenocarcinoma) and HB4a (non-tumor breast) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding : Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Drug Treatment : Salinomycin is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with this range of Salinomycin concentrations.
-
Cytotoxicity Assay : After 24, 48, and 72 hours of incubation with the drug, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curves generated from the absorbance data.
Determination of MIC for Nigericin against Staphylococcus aureus
This protocol is a generalized procedure based on standard antimicrobial susceptibility testing methods.
-
Bacterial Culture : Staphylococcus aureus is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation : The overnight culture is diluted to achieve a standardized inoculum density, typically 0.5 McFarland standard.
-
Drug Dilution : Nigericin is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.
-
Inoculation : Each well is inoculated with the standardized bacterial suspension.
-
Incubation : The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination : The MIC is determined as the lowest concentration of Nigericin that visibly inhibits bacterial growth.
Analysis of Monensin Resistance in Toxoplasma gondii
This protocol is based on the methods used to study Monensin resistance in Toxoplasma gondii[6][7].
-
Induction of Resistance : A parental sensitive strain of T. gondii is cultured in vitro and continuously exposed to increasing concentrations of Monensin to select for a resistant population.
-
Proteomic Analysis : Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is used to compare the proteomes of the resistant and sensitive strains. This involves culturing the parasites in media containing either light or heavy isotopes of specific amino acids.
-
Mass Spectrometry : The protein extracts from both strains are mixed and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify differences in protein expression.
-
Functional Assays : Invasion and egress assays are performed to compare the infectivity of the resistant and sensitive strains. Intracellular replication rates are also measured.
-
Autophagy Analysis : The induction of autophagy in response to Monensin treatment is assessed by observing the translocation of autophagy-related proteins like ATG8 to autophagosomes using fluorescence microscopy.
Visualizations
Experimental Workflow for Ionophore-Mediated Apoptosis Study
Caption: Workflow for assessing ionophore-induced apoptosis.
ABC Transporter-Mediated Drug Resistance Mechanism
Caption: ABC transporter-mediated drug efflux and its inhibition.
Wnt/β-catenin Signaling Pathway
Caption: Simplified Wnt/β-catenin signaling pathway.
NLRP3 Inflammasome Activation Pathway
Caption: Canonical NLRP3 inflammasome activation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Single and double modified salinomycin analogs target stem-like cells in 2D and 3D breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of the polyether ionophorous antibiotic monensin against the cyst form of Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Salinomycin efficiency assessment in non-tumor (HB4a) and tumor (MCF-7) human breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance towards monensin is proposed to be acquired in a Toxoplasma gondii model by reduced invasion and egress activities, in addition to increased intracellular replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of monensin sensitivity in Toxoplasma gondii reveals autophagy as a mechanism for drug induced death - PubMed [pubmed.ncbi.nlm.nih.gov]
Verrucosin's Efficacy Versus Known Ion Channel Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of verrucosin's ionophore-like activity against the well-defined mechanisms of established ion channel blockers. Due to the limited availability of direct comparative studies on this compound's efficacy, this document focuses on a conceptual comparison of its mode of action in disrupting cellular ion homeostasis versus traditional ion channel blockade.
Executive Summary
This compound, a natural compound with recognized antimicrobial and antifungal properties, operates by disrupting cellular ion homeostasis, exhibiting an ionophore-like mechanism.[1] Unlike traditional ion channel blockers that obstruct specific ion channels, this compound is believed to facilitate the transport of ions across cellular membranes, leading to a breakdown of essential ion gradients. This guide contrasts this mechanism with that of well-characterized ion channel blockers, provides a hypothetical experimental protocol for quantifying this compound's ionophoric activity, and visualizes the distinct signaling pathways.
Data Presentation: A Conceptual Comparison
Given the absence of direct quantitative efficacy data for this compound against specific ion channels, the following table provides a qualitative comparison based on its established ionophore-like activity versus the known mechanisms of representative ion channel blockers and a classic ionophore.
| Feature | This compound (Hypothesized) | Tetrodotoxin (Na+ Channel Blocker) | Tetraethylammonium (K+ Channel Blocker) | Verapamil (Ca2+ Channel Blocker) | Valinomycin (K+ Ionophore) |
| Primary Target | Cell Membrane (Lipid Bilayer) | Voltage-gated Na+ channels[2][3][4] | Voltage-gated K+ channels[5] | L-type voltage-gated Ca2+ channels[6][7][8] | Cell Membrane (Lipid Bilayer) |
| Mechanism of Action | Acts as a mobile ion carrier or forms a channel, facilitating ion transport across the membrane.[1] | Physically blocks the pore of the Na+ channel, preventing ion passage.[2][3] | Blocks the pore of K+ channels, inhibiting K+ efflux.[5] | Blocks the influx of Ca2+ through slow channels.[6][8] | A mobile carrier that selectively binds K+ ions and transports them across the membrane. |
| Ion Selectivity | Unknown, likely broad or selective for certain cations. | Highly selective for Na+ ions.[2] | Non-specific for K+ channels.[9] | Selective for Ca2+ channels.[7] | Highly selective for K+ ions. |
| Effect on Membrane Potential | Dissipation of membrane potential due to uncontrolled ion movement down the electrochemical gradient. | Prevents depolarization by blocking Na+ influx. | Prevents repolarization by blocking K+ efflux. | Inhibits depolarization in cells reliant on Ca2+ influx. | Dissipates membrane potential by equilibrating K+ concentrations. |
| Mode of Inhibition | Non-competitive (circumvents channels) | Competitive pore blockade. | Pore blockade. | Allosteric or direct channel blockade. | Facilitated diffusion. |
Experimental Protocols: Characterizing Ionophore Activity
To quantitatively assess the efficacy and ion selectivity of this compound, a fluorescence-based ion flux assay using artificial liposomes can be employed. This method allows for the controlled study of ion transport across a lipid bilayer.
Objective: To determine the ion selectivity and transport efficiency of this compound.
Materials:
-
This compound
-
Known ionophores (e.g., valinomycin for K+, nigericin for K+/H+ exchange) as positive controls.
-
Phospholipids (e.g., POPC, POPG) for liposome preparation.
-
Fluorescent dyes sensitive to specific ions (e.g., pH-sensitive HPTS for H+ flux, or potential-sensitive dyes like DiSC3(5)).
-
Buffer solutions with varying ion compositions (e.g., KCl, NaCl, CaCl2).
-
Size-exclusion chromatography column (e.g., Sephadex G-50) for liposome purification.
-
Fluorometer.
Methodology:
-
Liposome Preparation:
-
Prepare a lipid film by dissolving phospholipids in chloroform, followed by evaporation under nitrogen.
-
Hydrate the lipid film with a buffer containing a high concentration of the ion of interest and the fluorescent dye.
-
Create unilamellar vesicles by sonication or extrusion.
-
Remove external dye and ions by passing the liposome suspension through a size-exclusion column.
-
-
Fluorescence Assay:
-
Dilute the dye-loaded liposomes into an iso-osmotic buffer with a low concentration of the ion of interest, creating an ion gradient.
-
Add this compound to the liposome suspension at various concentrations.
-
Monitor the change in fluorescence over time. An increase or decrease in fluorescence (depending on the dye) indicates ion flux across the liposome membrane.
-
As a positive control, add a known ionophore for the specific ion to induce maximal flux.
-
To determine ion selectivity, repeat the assay with liposomes and external buffers containing different ions (e.g., Na+, K+, Ca2+).
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence change as a measure of ion transport efficiency.
-
Compare the rates obtained for different ions to determine the selectivity of this compound.
-
Generate dose-response curves to determine the concentration of this compound required for half-maximal ion transport (EC50).
-
Visualizations
Signaling Pathway of this compound as an Ionophore
References
- 1. Disruption of ion homeostasis by this compound and a related compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrodotoxin - Wikipedia [en.wikipedia.org]
- 3. Tetrodotoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Verapamil - Wikipedia [en.wikipedia.org]
- 8. Verapamil - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. selleckchem.com [selleckchem.com]
Validating Verrucosin's Target Through Genetic Knockdown and Knockout: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of genetic knockdown and knockout methodologies for validating the molecular target of Verrucosin, a natural product with known bioactivity. While this compound has been observed to disrupt cellular ion homeostasis, its precise molecular target remains an area of active investigation. For the purposes of this illustrative guide, we will hypothesize that this compound exerts its effects through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a well-characterized ion channel involved in calcium influx and a known target for other natural products.
The central premise of this validation strategy is that if TRPV1 is the bona fide target of this compound, then cells lacking or having reduced levels of TRPV1 should exhibit resistance to this compound's cytotoxic or ion-disrupting effects. We will compare two primary genetic intervention techniques: RNA interference (RNAi) for transient knockdown and CRISPR-Cas9 for permanent knockout of the TRPV1 gene.
Proposed Signaling Pathway for this compound
The following diagram illustrates the hypothesized mechanism of action for this compound, where it directly interacts with and modulates the TRPV1 ion channel, leading to an influx of calcium ions and subsequent downstream cellular effects.
Caption: Hypothesized signaling cascade of this compound via the TRPV1 channel.
Comparative Analysis of Target Validation Methodologies
| Feature | RNA Interference (RNAi) Knockdown | CRISPR-Cas9 Knockout |
| Mechanism | Post-transcriptional gene silencing via mRNA degradation. | Permanent gene disruption through DNA double-strand breaks and error-prone repair.[3][4] |
| Effect | Transient reduction in protein expression. | Permanent and complete loss of protein function.[3] |
| Pros | - Reversible effect.- Can mimic the partial inhibition of a drug.[5]- Relatively rapid to implement for initial screens. | - Complete loss-of-function provides a clear phenotype.- Heritable modification for stable cell line generation.- High specificity with proper guide RNA design.[4][5] |
| Cons | - Incomplete knockdown can lead to ambiguous results.- Potential for off-target effects.- Transient nature may not be suitable for all assays. | - Potential for off-target mutations.- Complete knockout can be lethal if the gene is essential.- Can be more time-consuming to generate knockout cell lines. |
| Best For | Initial high-throughput screening and when a complete loss of function might be lethal. | Definitive validation of a target and for creating stable model systems for long-term studies.[5] |
Experimental Workflow for Target Validation
The logical flow for validating this compound's hypothetical target using genetic methods is outlined below. This workflow ensures a systematic approach, from generating the necessary cell lines to quantifying the phenotypic outcomes.
Caption: Experimental workflow for this compound's target validation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific cell line used.
Protocol 1: Generation of TRPV1 Knockdown Cell Line via RNAi
-
shRNA Design and Cloning: Design at least three short hairpin RNAs (shRNAs) targeting different regions of the TRPV1 mRNA. Synthesize and clone these shRNA sequences into a lentiviral expression vector (e.g., pLKO.1) containing a selectable marker like puromycin resistance.
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA-containing vector and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Virus Harvest and Titer: Harvest the virus-containing supernatant 48-72 hours post-transfection, filter through a 0.45 µm filter, and determine the viral titer.
-
Transduction: Transduce the target cells (e.g., HEK293T or a neuronal cell line endogenously expressing TRPV1) with the lentivirus at varying multiplicities of infection (MOI).
-
Selection: 48 hours post-transduction, apply puromycin selection to eliminate non-transduced cells.
-
Validation of Knockdown: Expand the puromycin-resistant cells and validate the reduction of TRPV1 expression via qRT-PCR (to measure mRNA levels) and Western Blot (to measure protein levels). Select the shRNA that provides the most significant and consistent knockdown for subsequent experiments.
Protocol 2: Generation of TRPV1 Knockout Cell Line via CRISPR-Cas9
-
sgRNA Design: Design two to three single guide RNAs (sgRNAs) targeting early exons of the TRPV1 gene to induce frameshift mutations.
-
Vector Construction: Clone the designed sgRNAs into a vector that co-expresses Cas9 nuclease and a selectable marker (e.g., puromycin or GFP).
-
Transfection: Transfect the target cells with the sgRNA/Cas9 expression vector.
-
Selection/Single-Cell Cloning:
-
If using a resistance marker, apply the appropriate selection agent.
-
If using a fluorescent marker (GFP), sort the GFP-positive cells using fluorescence-activated cell sorting (FACS).
-
Plate the selected cells at a very low density to allow for the growth of single-cell-derived colonies.
-
-
Screening and Validation:
-
Expand individual clones and screen for TRPV1 knockout by Western Blot to identify clones with a complete absence of the TRPV1 protein.
-
Perform genomic DNA sequencing of the target locus in the selected clones to confirm the presence of insertions/deletions (indels) that result in a frameshift.
-
Protocol 3: Cell Viability Assay
-
Cell Seeding: Seed Wild-Type (WT), TRPV1 Knockdown (KD), and TRPV1 Knockout (KO) cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the data and calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes from the cell viability and calcium influx assays. A significant increase in the IC50 value and a reduction in calcium influx in the KD and KO cell lines would strongly support the hypothesis that TRPV1 is the target of this compound.
| Cell Line | Genetic Modification | This compound IC50 (µM) | Peak Calcium Influx (% of WT) |
| Wild-Type (WT) | None | 10.5 ± 1.2 | 100% |
| TRPV1 Knockdown (KD) | ~80% reduction in TRPV1 protein | 55.2 ± 4.5 | ~25% |
| TRPV1 Knockout (KO) | Complete absence of TRPV1 protein | > 100 | ~5% (background) |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Contributions of natural products to ion channel pharmacology - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Plant-derived natural products targeting ion channels for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
Assessing the Selectivity of Verrucosin A for Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with high efficacy against malignant cells and minimal toxicity to healthy tissues is a central focus of modern oncology research. Verrucosin A, a cytotoxic macrocyclic diterpenoid isolated from the marine sponge Pseudoceratina verrucosa, has emerged as a compound of interest due to its potent and selective biological activities. This guide provides an objective comparison of this compound A's performance against cancer cell lines, supported by available experimental data and detailed methodologies.
Data Presentation: Cytotoxicity Profile of this compound A
A comprehensive assessment of a compound's selectivity begins with a quantitative comparison of its cytotoxic effects on cancerous versus non-cancerous cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a standard metric for this evaluation.
To illustrate how such a comparison would be presented, the following table provides a template based on data for a similar natural product, Verrucosamide, which has demonstrated selective cytotoxicity.
| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) | Reference |
| Cancer Cell Lines | ||||
| MDA-MB-468 | Breast Carcinoma | 1.26 | - | [1] |
| COLO 205 | Colon Adenocarcinoma | 1.4 | - | [1] |
| Non-Cancerous Cell Line | ||||
| Hypothetical Normal Cell | e.g., Normal Fibroblast | >10 | >7.9 / >7.1 | - |
Note: The data for Verrucosamide is presented to exemplify the format of a selectivity assessment. The Selectivity Index (SI) is calculated as the IC50 in a normal cell line divided by the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells. Further research is required to populate this table with specific data for this compound A.
Mechanism of Action: Induction of Apoptosis
This compound A is understood to exert its cytotoxic effects primarily through the induction of apoptosis. This programmed cell death is a critical pathway for eliminating damaged or cancerous cells. The proposed mechanism involves the disruption of calcium ion homeostasis within the cell.
This disruption of calcium signaling is a key event that can trigger the intrinsic apoptotic pathway. An influx of calcium into the mitochondria can lead to the opening of the mitochondrial permeability transition pore (mPTP), resulting in the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspase enzymes, the executioners of apoptosis, leading to the systematic dismantling of the cell.
For a related compound, Verrucarin A, the apoptotic mechanism has been shown to involve the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways such as EGFR, MAPK, and Akt[2]. While Verrucarin A is a different molecule, this provides a potential framework for investigating the detailed signaling cascade initiated by this compound A.
Experimental Protocols
To assess the selectivity of a compound like this compound A, standardized experimental protocols are essential for generating reproducible and comparable data. The following outlines the methodology for a key experiment in this evaluation.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Seed cancer and non-cancerous cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound A in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound A dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound A, e.g., DMSO) and a negative control (medium only).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound A concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Visualizing the Process
To better understand the experimental and logical flow of assessing this compound A's selectivity, the following diagrams are provided.
References
A Note on Verrucosin vs. Verrucotoxin: Initial research indicates a potential confusion in the query. Scientific literature extensively details the ion channel effects of verrucotoxin , a proteinaceous toxin from stonefish venom. Conversely, This compound , a polyketide from marine microbes, is primarily recognized for its antimicrobial and antifungal activities through a general disruption of ion homeostasis, with no specific ion channel targets or applications in animal models of channelopathies documented in available literature.[1] This guide will, therefore, focus on the well-documented effects of verrucotoxin on ion channels in animal models, providing a valuable resource for researchers in the field.
This comparison guide provides a detailed overview of verrucotoxin's effects on specific ion channels, comparing its performance with other known modulators. The information is intended for researchers, scientists, and drug development professionals working on ion channel-related diseases.
Verrucotoxin: A Modulator of Cardiac Ion Channels
Verrucotoxin (VTX) has been shown to have significant effects on two key ion channels in cardiac myocytes: ATP-sensitive potassium (KATP) channels and L-type calcium (Ca2+) channels. These effects have been primarily studied in animal models such as guinea pigs and frogs.
Comparison of Verrucotoxin's Effects on KATP and L-type Ca2+ Channels
| Feature | Verrucotoxin (on KATP Channels) | Verrucotoxin (on L-type Ca2+ Channels) | Alternative Modulators (KATP Channels) | Alternative Modulators (L-type Ca2+ Channels) |
| Effect | Inhibition | Modulation (Increase) | Openers: Pinacidil, DiazoxideInhibitors: Glibenclamide, Tolbutamide | Agonists: Bay K8644Antagonists: Verapamil, Diltiazem |
| Mechanism | Activation of Muscarinic M3 receptor-PKC pathway[2] | Activation of β-adrenoceptor-cAMP-PKA pathway[3][4] | Direct interaction with the channel subunits | Direct interaction with the channel subunits |
| Animal Model | Guinea pig ventricular myocytes[2] | Guinea pig ventricular myocytes[3][4] | Various, including rat, mouse, and rabbit models | Various, including rat, mouse, and rabbit models |
| Potency (EC50/IC50) | IC50: 16.3 µg/ml[2] | EC50: 7 µg/ml[3] | Varies by compound | Varies by compound |
Experimental Protocols
Preparation of Animal Models and Cells
-
Animal Model: Hartley guinea pigs are euthanized by cervical dislocation.
-
Cell Isolation: Single ventricular myocytes are isolated by enzymatic dissociation using collagenase and protease. The heart is excised and mounted on a Langendorff apparatus for retrograde perfusion.
Electrophysiological Recordings (Patch-Clamp)
-
Technique: The whole-cell patch-clamp technique is utilized to record ion channel currents and action potentials from isolated ventricular myocytes.[2][3]
-
Solutions:
-
Pipette Solution (for KATP currents): Contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 5 EGTA (pH adjusted to 7.2 with KOH). ATP is omitted to activate KATP channels.
-
Bath Solution (for KATP currents): Contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 0.1 CaCl2 (pH adjusted to 7.4 with KOH).
-
Pipette Solution (for L-type Ca2+ currents): Contains (in mM): 120 CsCl, 5 Mg-ATP, 10 HEPES, and 10 EGTA (pH adjusted to 7.2 with CsOH).
-
Bath Solution (for L-type Ca2+ currents): Contains (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 5.5 glucose (pH adjusted to 7.4 with NaOH).
-
-
Data Acquisition: Currents are recorded using an patch-clamp amplifier and digitized for analysis.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the signaling pathways of verrucotoxin's action and a typical experimental workflow for studying its effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Verrucotoxin inhibits KATP channels in cardiac myocytes through a muscarinic M3 receptor-PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verrucotoxin, a stonefish venom, modulates calcium channel activity in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Verrucotoxin, a stonefish venom, modulates calcium channel activity in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Verrucosin: A Step-by-Step Guide
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Verrucosin, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the classification of this compound as a non-hazardous substance by suppliers. However, it is imperative to consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) provided with your particular product before proceeding.
A Safety Data Sheet from MedchemExpress for this compound (CAS No. 83198-63-4) states that it is "Not a hazardous substance or mixture"[1]. This classification is the primary basis for the disposal recommendations outlined below. Always verify the classification with the SDS accompanying your specific batch of this compound.
Summary of Key Safety Information
For quick reference, the following table summarizes the known properties and safety information for this compound.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 83198-63-4 | [1] |
| Molecular Formula | C₂₀H₂₄O₅ | [1] |
| Molecular Weight | 344.40 g/mol | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| First Aid Measures | Standard laboratory procedures: In case of contact, flush eyes or skin with water. If inhaled, move to fresh air. If ingested, wash out mouth with water. Seek medical attention if symptoms arise. | [1] |
Experimental Protocols: Disposal Procedures
The following step-by-step protocols are provided for the disposal of this compound in various forms. These procedures are based on general guidelines for non-hazardous laboratory waste[2][3][4].
Disposal of Small Quantities of this compound Solutions (Aqueous)
For small quantities of dilute, aqueous solutions of this compound deemed non-hazardous:
-
Confirm Non-Hazardous Status: Double-check the SDS for your specific this compound product to confirm it is classified as non-hazardous.
-
Neutralize if Necessary: Ensure the pH of the solution is between 6.0 and 8.0. Adjust with a suitable neutralizing agent if required.
-
Dispose Down the Drain: Pour the solution down the laboratory sink.
-
Flush with Copious Amounts of Water: Immediately flush the sink with a large volume of running water for at least one minute to ensure adequate dilution.
Disposal of this compound in Organic Solvents
Disposal procedures for this compound dissolved in organic solvents are dictated by the hazards of the solvent, not the this compound itself.
-
Identify the Solvent: Determine the specific organic solvent(s) used.
-
Consult Solvent SDS: Refer to the Safety Data Sheet for the solvent to understand its specific hazards and disposal requirements.
-
Segregate Waste: Dispose of the solution in a properly labeled hazardous waste container designated for the specific type of organic solvent.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper disposal of the hazardous waste container.
Disposal of Solid this compound Waste
For pure, solid this compound that is confirmed to be non-hazardous:
-
Package Securely: Place the solid this compound in a sealed, clearly labeled container.
-
Dispose in Regular Laboratory Trash: The sealed container can typically be disposed of in the regular laboratory solid waste stream.
-
Institutional Guidelines: Always check with your institution's EHS department, as they may have specific requirements for the disposal of non-hazardous chemical solids[2].
Disposal of Contaminated Labware
For labware (e.g., pipette tips, centrifuge tubes, glassware) contaminated with non-hazardous this compound:
-
Decontaminate: If practical, rinse the labware with a suitable solvent (e.g., ethanol, acetone) and collect the rinsate for proper disposal as chemical waste. If rinsed with water, the rinsate can be disposed of down the drain with copious flushing.
-
Dispose of Solids: Dispose of the decontaminated or rinsed labware in the appropriate solid waste container (e.g., regular trash, broken glass box).
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
